1-Hexyn-3-OL
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
hex-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFTWJYRQNTCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051536 | |
| Record name | Hex-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-31-7 | |
| Record name | 1-Hexyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylethinylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEXYN-3-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexyn-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLETHINYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9B2WH0KBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Hexyn-3-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyn-3-ol is a secondary alcohol and a terminal alkyne, presenting a versatile bifunctional scaffold for organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information is intended to serve as a technical resource for professionals in research and development.
Chemical Structure and Identification
This compound, with the IUPAC name hex-1-yn-3-ol , is a six-carbon organic molecule characterized by a hydroxyl group at the third carbon and a terminal triple bond between the first and second carbons.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate in various chemical transformations.
Molecular Formula: C₆H₁₀O[1][2][3]
Molecular Weight: 98.14 g/mol [1]
CAS Registry Number: 105-31-7[1][2][3]
Canonical SMILES: CCCC(C#C)O[4]
InChI: 1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3[1][2][3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Melting Point | -80 °C[1][5] |
| Boiling Point | 118 °C[1][5] |
| Density | 0.873 g/mL at 25 °C[1][5] |
| Refractive Index (n20/D) | 1.431[1] |
| Flash Point | 47.2 °C (117 °F)[1] |
| pKa | 13.28 ± 0.20 (Predicted)[1][5] |
| Solubility | Slightly soluble in water; miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | A: 4.38 ppm, B: 2.66 ppm, C: 2.462 ppm, D: 1.67 ppm, E: 1.51 ppm, F: 0.96 ppm. J(A,C)=2.1Hz, J(A,D)=6.3Hz.[6] |
| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the sp C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).[7] |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum for this compound.[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Grignard reaction, involving the addition of an ethynylmagnesium halide to butanal. A representative protocol is described below.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent is formed, pass a steady stream of dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane (B1197151) gas.
-
-
Reaction with Butanal:
-
Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of butanal in the same anhydrous solvent to the Grignard reagent via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Applications in Synthesis
This compound is a versatile building block in organic synthesis. The terminal alkyne can undergo a variety of reactions, including:
-
Coupling Reactions: Such as the Sonogashira, Suzuki, and Stille couplings, to form more complex molecules.
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions to form 1,2,3-triazoles.[1][5]
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or alkane.
-
Hydration: The alkyne can be hydrated to form a ketone.
The hydroxyl group can be oxidized to a ketone or used as a directing group in various transformations.
Safety Information
This compound is a flammable liquid and is toxic if swallowed or in contact with skin. It can also cause serious eye damage. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate or a recommendation to practice any patented invention without permission of the owner. It is the responsibility of the user to comply with all applicable laws and regulations.
References
- 1. This compound CAS#: 105-31-7 [m.chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound(105-31-7) 1H NMR [m.chemicalbook.com]
- 7. This compound [webbook.nist.gov]
1-Hexyn-3-OL IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a concise overview of the chemical compound 1-Hexyn-3-ol, focusing on its nomenclature, key identifiers, and physical properties.
Chemical Nomenclature and Identification
The nomenclature of a chemical compound is critical for unambiguous identification in research and development.
IUPAC Name: The officially recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is hex-1-yn-3-ol .[1][2][3] The name "this compound" is also a valid and commonly used IUPAC name.[1][2]
Synonyms: This compound is also known by several other names, which are frequently encountered in literature and chemical databases. These include:
Key Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing experimental conditions, and for safety and handling protocols.
| Property | Value | Unit | Source |
| Molecular Weight | 98.14 | g/mol | [3][5] |
| Density | 0.873 | g/mL at 25 °C | |
| Boiling Point | 118 | °C | |
| 415.50 ± 0.50 | K | [1] | |
| Flash Point | 47.2 | °C | |
| Refractive Index | 1.431 | n20/D | |
| Solubility | Slightly soluble in water | - | [5] |
Experimental Protocols and Synthesis
Detailed experimental protocols for the synthesis of this compound and its derivatives are available in specialized chemical synthesis literature. For instance, the synthesis of related alkynes often involves the reaction of an appropriate Grignard reagent with an aldehyde or the alkylation of smaller acetylenes. A general procedure for synthesizing 3-alkyl-1-alkynes involves the reaction of a 1-alkyne with n-butyllithium followed by an alkyl halide.[6] The synthesis of the related compound 5-hexyn-3-ol (B10526) has been achieved via the condensation of propargyl magnesium bromide with propionaldehyde.[7]
While a specific, detailed protocol for the industrial-scale synthesis of this compound is not provided here, researchers can refer to established methods for alkyne and alcohol synthesis in publications such as Organic Syntheses.[6][8][9][10]
Logical Relationship of Nomenclature
The relationship between the IUPAC name and its synonyms is based on different historical and systematic naming conventions. The following diagram illustrates this relationship.
Caption: Relationship between the IUPAC name and common synonyms for this compound.
References
- 1. This compound (CAS 105-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 105-31-7 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexyn-3-ol (CAS Number: 105-31-7). The document details its molecular structure, physicochemical characteristics, and spectral data. Standardized experimental protocols for the determination of key properties are described to ensure reproducibility. Furthermore, this guide visualizes the synthetic pathway, a typical analytical workflow, and a conceptual mechanism of its application as a corrosion inhibitor, providing a multi-faceted understanding of this versatile chemical compound. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.
Chemical Identity and Physical Properties
This compound is a terminal propargylic alcohol with the molecular formula C₆H₁₀O.[1] It presents as a colorless to light-yellow liquid with a strong odor.[1] This compound is slightly soluble in water but miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105-31-7 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [2] |
| Melting Point | -80 °C | [1] |
| Boiling Point | 118 °C | [1] |
| Density | 0.873 g/mL at 25 °C | [1] |
| Flash Point | 117 °F (47.2 °C) | [1][3] |
| Refractive Index (n20/D) | 1.431 | [3] |
| Water Solubility | Slightly soluble | [1] |
| Vapor Pressure | 2.5±0.5 mmHg at 25°C | [4] |
| pKa | 13.28±0.20 (Predicted) | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data Summary for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Provides information on the proton environment in the molecule. | [5] |
| ¹³C NMR | Shows the number and types of carbon atoms present. | [5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (alcohol) and C≡C (alkyne) functional groups are observed. | [6] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the structure. | [7][8] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound.
Determination of Melting Point
The melting point of this compound, being a low-melting solid, is determined using the capillary tube method as outlined in ASTM E324.[1][2]
Protocol:
-
A small, finely powdered sample of solidified this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first droplet of liquid appears is recorded as the initial melting point.
-
The temperature at which the last solid crystal melts is recorded as the final melting point.
-
For accurate results, a slow heating rate (approximately 1-2 °C per minute) should be employed near the expected melting point.[5]
Determination of Boiling Point
The boiling point is determined using the capillary method, which is suitable for small sample volumes.[9][10][11]
Protocol:
-
A small volume (a few milliliters) of this compound is placed in a test tube.[8]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Determination of Density
The density of liquid this compound is determined by measuring the mass of a known volume of the substance.[12][13]
Protocol:
-
A clean, dry graduated cylinder or pycnometer is weighed accurately.
-
A known volume of this compound is added to the graduated cylinder or pycnometer.
-
The cylinder or pycnometer containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the initial weight from the final weight.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[12]
Determination of Water Solubility
The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[4][14][15][16]
Protocol:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solute.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.
-
The analysis is performed in triplicate to ensure accuracy.
Synthesis and Analysis Workflow
This compound can be synthesized through the reaction of propionaldehyde (B47417) with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide.[17][18]
Caption: Synthetic and analytical workflow for this compound.
Conceptual Applications
Corrosion Inhibition
This compound is utilized as a corrosion inhibitor, particularly in acidic environments.[1] The mechanism is believed to involve the adsorption of the molecule onto the metal surface.
Caption: Conceptual diagram of corrosion inhibition by this compound.
Role in Asymmetric Synthesis
As a secondary alcohol, this compound can be a substrate in various chemical transformations. For instance, the Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[19][20][21][22] Although this compound is not an allylic alcohol, a similar catalytic cycle involving a titanium catalyst can be conceptualized for other transformations.
Caption: Generalized catalytic cycle for a titanium-mediated asymmetric oxidation.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[3][9][23] It can cause serious eye damage.[9][23] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated place, away from heat and ignition sources.[24]
Conclusion
This technical guide has provided a detailed examination of the chemical properties of this compound (CAS 105-31-7). The tabulated physical and spectral data, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis, analysis, and application mechanisms further enhance the understanding of this compound's characteristics and utility. Proper safety precautions are essential when handling this compound due to its hazardous nature.
References
- 1. infinitalab.com [infinitalab.com]
- 2. store.astm.org [store.astm.org]
- 3. filab.fr [filab.fr]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. Water Solubility | Scymaris [scymaris.com]
- 16. oecd.org [oecd.org]
- 17. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Sharpless Epoxidation [organic-chemistry.org]
- 20. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 21. dalalinstitute.com [dalalinstitute.com]
- 22. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 23. cdn.juniata.edu [cdn.juniata.edu]
- 24. osha.gov [osha.gov]
An In-depth Technical Guide to the Physical Properties of Terminal Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal propargylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a terminal alkyne. This unique structural motif imparts a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility is underscored by their presence in or as precursors to a variety of biologically active molecules, including natural products and pharmaceuticals. A thorough understanding of their physical properties is paramount for their effective application, from designing reaction conditions to predicting their behavior in biological systems. This guide provides a comprehensive overview of the core physical properties of terminal propargylic alcohols, detailed experimental protocols for their determination, and visualizations of their chemical and biological interactions.
Core Physical Properties
The physical properties of terminal propargylic alcohols are dictated by the interplay of the polar hydroxyl group, the linear and rigid acetylenic unit, and the nature of the substituent at the carbinol center.
Boiling and Melting Points
The boiling and melting points of terminal propargylic alcohols are influenced by their molecular weight and the intermolecular forces they exhibit. The presence of the hydroxyl group allows for hydrogen bonding, which significantly elevates their boiling points compared to alkanes and alkenes of similar molecular weight.[1][2] As the carbon chain length or the size of the substituent increases, so do the van der Waals forces, leading to higher boiling and melting points.[3]
Table 1: Boiling and Melting Points of Representative Terminal Propargylic Alcohols
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Propargyl alcohol (Prop-2-yn-1-ol) | HC≡CCH₂OH | 56.06 | 114-115[4][5] | -51 to -48[4] |
| But-3-yn-2-ol | HC≡CCH(OH)CH₃ | 70.09 | 129-130 | - |
| 1-Pentyn-3-ol | HC≡CCH(OH)CH₂CH₃ | 84.12 | 143-145 | - |
| 1-Hexyn-3-ol | HC≡CCH(OH)(CH₂)₂CH₃ | 98.14 | 163-165 | - |
| Phenylpropargyl alcohol (1-Phenylprop-2-yn-1-ol) | HC≡CCH(OH)Ph | 132.16 | 120-122 (at 15 mmHg) | 25-27 |
| 1-Ethynylcyclohexanol | 124.18 | 85-87 (at 12 mmHg) | 30-32 |
Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.
Solubility
The solubility of terminal propargylic alcohols is a reflection of their dual nature. The polar hydroxyl group can form hydrogen bonds with polar solvents like water and alcohols, rendering the smaller members of the series miscible with water.[4][6] However, as the nonpolar hydrocarbon portion of the molecule increases in size, the solubility in water decreases.[7] Conversely, their solubility in nonpolar organic solvents increases with the size of the hydrocarbon chain.
Table 2: Solubility of Terminal Propargylic Alcohols
| Compound | Water | Ethanol | Diethyl Ether | Hexane |
| Propargyl alcohol | Miscible[4] | Miscible | Miscible | Sparingly soluble |
| But-3-yn-2-ol | Soluble | Miscible | Miscible | Soluble |
| This compound | Slightly soluble | Miscible | Miscible | Soluble |
| Phenylpropargyl alcohol | Sparingly soluble | Soluble | Soluble | Soluble |
Acidity (pKa)
The hydrogen atom of the terminal alkyne in propargylic alcohols is weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character compared to sp² and sp³ hybridized carbons. The hydroxyl proton is also acidic, comparable to other alcohols. The pKa of the acetylenic proton is typically around 25, while the pKa of the hydroxyl proton is in the range of 16-18.[8][9] However, the pKa of the hydroxyl group in propargyl alcohol itself is reported to be around 13.6 to 15, making it more acidic than a typical saturated alcohol like n-propyl alcohol (pKa ≈ 16.1).[4][10][11] This increased acidity is attributed to the electron-withdrawing effect of the adjacent alkyne group.
Table 3: pKa Values of Terminal Propargylic Alcohols
| Compound | pKa (OH) | pKa (C≡C-H) |
| Propargyl alcohol | ~13.6 - 15[4][10][11] | ~25[9] |
| Substituted Propargylic Alcohols | Varies with substituent | ~25 |
Spectroscopic Properties
The structural features of terminal propargylic alcohols give rise to characteristic signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy:
-
O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[1]
-
C≡C-H stretch: A sharp, medium-intensity absorption at approximately 3300 cm⁻¹.
-
C≡C stretch: A weak to medium, sharp absorption around 2100-2260 cm⁻¹.
-
C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Acetylenic proton (H-C≡C): A singlet or a narrow triplet (due to long-range coupling) typically appears around δ 2.0-3.0 ppm.
-
Carbinol proton (R-CH(OH)-): The chemical shift varies depending on the substituent but is generally found in the δ 3.5-5.0 ppm range.
-
Hydroxyl proton (-OH): A broad singlet whose chemical shift is highly variable (δ 1.0-5.0 ppm) and depends on concentration, solvent, and temperature.
-
-
¹³C NMR:
-
Alkynyl carbons (-C≡C-): These carbons resonate in the range of δ 65-90 ppm.
-
Carbinol carbon (-CH(OH)-): This carbon appears in the δ 50-80 ppm region.
-
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization of novel terminal propargylic alcohols.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus or a Thiele tube setup.[13]
-
Procedure (Distillation Method):
-
Place a small volume (e.g., 5 mL) of the terminal propargylic alcohol in a round-bottom flask with a boiling chip.
-
Assemble a simple distillation apparatus.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[14]
-
-
Procedure (Thiele Tube Method):
-
Seal one end of a capillary tube.
-
Attach a small test tube containing a few drops of the sample to a thermometer.
-
Invert the sealed capillary tube into the sample.
-
Heat the arm of the Thiele tube containing mineral oil.
-
Observe the stream of bubbles emerging from the capillary tube.
-
The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube upon cooling.[13]
-
Determination of Melting Point
The melting point is the temperature at which a solid becomes a liquid. For crystalline solids, it is a sharp, well-defined temperature.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp) and capillary tubes.[15]
-
Procedure:
-
Finely powder the solid sample of the terminal propargylic alcohol.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.[15]
-
Determination of Solubility
Solubility is determined by observing the miscibility of a compound in a given solvent.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Add approximately 10-20 mg of the terminal propargylic alcohol to a test tube.
-
Add 1 mL of the solvent (e.g., water, ethanol, hexane) to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Observe if the solid dissolves completely or if two liquid phases are present.
-
Classify the solubility as soluble, partially soluble, or insoluble.[16]
-
Spectroscopic Analysis
-
IR Spectroscopy:
-
A thin film of the liquid sample is placed between two salt (NaCl or KBr) plates.
-
For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.
-
The spectrum is recorded using an FTIR spectrometer.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Signaling Pathways and Reaction Mechanisms
Terminal propargylic alcohols are involved in various chemical transformations and can interact with biological systems.
Meyer-Schuster Rearrangement
A characteristic reaction of secondary and tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes or ketones.[16][17][18]
Caption: The acid-catalyzed Meyer-Schuster rearrangement of a terminal propargylic alcohol.
Mechanism of Action of Pargyline (B1678468): A Propargylic Amine Derivative
Pargyline, a drug derived from a propargylic amine, is an irreversible inhibitor of monoamine oxidase B (MAO-B).[6][19] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). By inhibiting MAO-B, pargyline increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.
Caption: Inhibition of MAO-B by pargyline increases synaptic dopamine levels.
Conclusion
Terminal propargylic alcohols are a fascinating and highly useful class of molecules. Their physical properties, governed by the unique combination of a hydroxyl group and a terminal alkyne, dictate their behavior in chemical and biological environments. This guide has provided a detailed overview of their key physical characteristics, standardized protocols for their measurement, and insights into their reactivity and biological significance. For researchers and professionals in drug development, a firm grasp of these fundamental properties is essential for the rational design and successful application of novel propargylic alcohol-based compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 4. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. rawsource.com [rawsource.com]
- 8. Propargyl alcohol [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pargyline | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Meyer-Schuster Rearrangement [drugfuture.com]
- 16. Pargyline - Wikipedia [en.wikipedia.org]
- 17. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 19. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Reactivity of the Ethynyl (B1212043) Group in 1-Hexyn-3-ol
Abstract
This compound is a bifunctional molecule containing both a terminal alkyne (ethynyl group) and a secondary alcohol. This guide focuses on the rich and versatile chemistry of the ethynyl group, a functionality of significant interest in organic synthesis and drug development. The terminal alkyne provides a gateway to a vast array of chemical transformations, including deprotonation to form a potent nucleophile, electrophilic additions, stereoselective reductions, metal-catalyzed cross-coupling reactions, and cycloadditions. Understanding this reactivity is crucial for leveraging this compound and related propargylic alcohols as key building blocks in the synthesis of complex molecular architectures and pharmacologically active compounds.
Introduction: Structure and General Properties
This compound possesses a unique structure combining a reactive C-C triple bond and a chiral center at the hydroxyl-bearing carbon. The ethynyl proton is weakly acidic (pKa ≈ 25), allowing for its removal by strong bases to generate a highly nucleophilic acetylide anion.[1] The triple bond itself is electron-rich, making it susceptible to attack by electrophiles. This dual nature underpins its utility in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 105-31-7 | - | [2] |
| Molecular Formula | C₆H₁₀O | - | [2] |
| Molecular Weight | 98.14 | g/mol | [2] |
| Boiling Point | 118 | °C | [3] |
| Melting Point | -80 | °C | [3] |
| Density | 0.873 | g/mL at 25 °C | [3] |
| Refractive Index | 1.431 | n20/D | [3] |
| pKa (ethynyl H) | ~25 (general for terminal alkynes) | - | [1] |
Key Reactions of the Ethynyl Group
The reactivity of the ethynyl group in this compound can be broadly categorized into several key transformation types. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Acidity and Nucleophilic Reactions of the Acetylide Anion
The most prominent feature of a terminal alkyne is the acidity of its sp-hybridized C-H bond. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, results in deprotonation to form a powerful acetylide anion nucleophile.[1][4] This anion can then participate in Sɴ2 reactions, typically with primary alkyl halides, to form new carbon-carbon bonds.[1][4]
Caption: Workflow for C-C bond formation via an acetylide anion.
Experimental Protocol 1: General Procedure for Alkylation of a Terminal Alkyne
-
Materials: this compound, anhydrous THF or ether, n-butyllithium (n-BuLi) in hexanes, primary alkyl halide (e.g., 1-bromobutane).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Add the primary alkyl halide (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC/GC-MS analysis indicates completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Table 2: Representative Yields for Acetylide Alkylation Reactions
| Electrophile | Product Type | Typical Yield |
| Primary Alkyl Halide | Internal Alkyne | Good to Excellent (>75%) |
| Aldehyde/Ketone | Propargylic Alcohol | Good to Excellent (>80%) |
| Epoxide | Homopropargylic Alcohol | Good (>70%) |
Electrophilic Addition Reactions
Similar to alkenes, the π-bonds of the ethynyl group are susceptible to electrophilic addition.[5] Depending on the stoichiometry of the electrophile, the reaction can proceed once to yield a substituted alkene or twice to form a saturated product. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms.[5][6]
1. Hydrohalogenation (Addition of HX): The addition of one equivalent of HBr or HCl to this compound would yield a vinyl halide. The use of two equivalents leads to a geminal dihalide, where both halogens are attached to the same carbon.[5] Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides via a free-radical mechanism.[5]
2. Hydration (Addition of H₂O):
-
Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds across the triple bond according to Markovnikov's rule. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[4]
-
Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method. Reaction with a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidative workup with hydrogen peroxide in a basic medium results in the anti-Markovnikov addition of water.[1][4] For a terminal alkyne like this compound, this process yields an aldehyde after tautomerization of the enol intermediate.[4]
Caption: Regioselective hydration pathways for terminal alkynes.
Experimental Protocol 2: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne
-
Materials: this compound, 9-borabicyclo[3.3.1]nonane (9-BBN) solution in THF, aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the 9-BBN solution (0.5 M in THF, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add aqueous NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for several hours.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Table 3: Summary of Electrophilic Addition Reactions
| Reaction | Reagents | Regioselectivity | Product | Typical Yield |
| Hydrohalogenation | HX (1 eq) | Markovnikov | Vinyl Halide | Good |
| Hydrohalogenation | HX (2 eq) | Markovnikov | Geminal Dihalide | Good |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone | Good-Excellent |
| Hydroboration | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | Good-Excellent |
Reduction Reactions
The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene (not applicable for terminal alkynes), or fully reduced to an alkane.[1]
-
Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene.[1]
-
Complete Reduction to an Alkane: Using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will lead to the complete reduction of the alkyne to the corresponding alkane.[1]
Caption: Catalytic hydrogenation pathways for this compound.
Experimental Protocol 3: General Procedure for Lindlar Reduction
-
Materials: this compound, Lindlar's catalyst, quinoline (B57606) (optional), solvent (e.g., methanol (B129727) or ethyl acetate), hydrogen gas.
-
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further enhance selectivity.[7]
-
Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress carefully by TLC or GC to prevent over-reduction to the alkane.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst and rinse with the solvent.
-
Remove the solvent under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.
-
Cycloaddition Reactions: The "Click" Reaction
The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[8] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This transformation is exceptionally valuable in drug discovery, chemical biology, and materials science for its reliability, mild reaction conditions, and high yields.[9]
Caption: Simplified catalytic cycle for the CuAAC "Click" reaction.
Experimental Protocol 4: General Procedure for CuAAC Reaction
-
Materials: this compound (1.0 eq), an organic azide (1.0-1.1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), sodium ascorbate (B8700270) (5-10 mol%), and a solvent system (e.g., t-butanol/water 1:1).
-
Procedure:
-
In a reaction vessel, dissolve this compound and the organic azide in the solvent system.
-
Add the CuSO₄·5H₂O, followed by freshly prepared aqueous sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) species in situ).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude triazole product by flash column chromatography or recrystallization.[10]
-
Table 4: Typical Conditions for CuAAC Reactions
| Component | Description |
| Copper Source | CuSO₄·5H₂O (with a reducing agent) or Cu(I) salts (e.g., CuI) |
| Reducing Agent | Sodium Ascorbate |
| Ligand (optional) | TBTA, THPTA (to stabilize Cu(I) and accelerate the reaction) |
| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O |
| Temperature | Room Temperature |
| Yield | Excellent (>90%) |
Metal-Catalyzed Cross-Coupling Reactions
The terminal C-H bond of the ethynyl group can be activated by transition metal catalysts, enabling powerful cross-coupling reactions. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, is a premier example.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Outlook in Drug Development
The ethynyl group of this compound is a remarkably versatile functional handle. It provides access to a wide range of synthetic transformations that are fundamental to modern organic chemistry. For professionals in drug development, the ability to easily form C-C bonds via acetylide chemistry and Sonogashira coupling, or to introduce heterocyclic motifs like triazoles via "click" chemistry, is invaluable.[12] These reactions, known for their efficiency and functional group tolerance, allow for the late-stage functionalization of complex molecules and the construction of diverse compound libraries for biological screening. The continued exploration of green chemistry approaches for these transformations will further enhance the utility of this compound as a sustainable and powerful building block in pharmaceutical synthesis.[13]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound CAS#: 105-31-7 [m.chemicalbook.com]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. ijrpc.com [ijrpc.com]
- 10. benchchem.com [benchchem.com]
- 11. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Review on the Synthesis of Secondary Acetylenic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Secondary acetylenic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, allows for diverse chemical transformations, making them highly valuable building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth review of the core synthetic methodologies for preparing secondary acetylenic alcohols, with a focus on alkynylation of carbonyl compounds, Grignard reactions, and organozinc-catalyzed approaches. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.
Alkynylation of Aldehydes and Ketones
The most fundamental and widely employed method for synthesizing secondary acetylenic alcohols is the nucleophilic addition of a terminal alkyne to a carbonyl group, a reaction known as alkynylation.[1][2] This process, which results in the formation of a propargylic alcohol, can be facilitated by a variety of catalytic systems.[1][2]
The general reaction involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] Subsequent acidic work-up yields the desired secondary or tertiary acetylenic alcohol.[1] For the synthesis of secondary acetylenic alcohols, aldehydes are the required carbonyl starting material.
A variety of catalytic systems have been developed to promote this reaction with high efficiency and selectivity.[2] Transition metal catalysts, particularly those based on zinc, copper, and titanium, are frequently used.[2] For instance, the combination of diethylzinc (B1219324) (ZnEt₂) and a chiral ligand like BINOL has been shown to produce acetylene (B1199291) alcohols with over 90% enantioselectivity.[2] Another effective system involves the use of titanium tetraisopropoxide (Ti(OiPr)₄) in conjunction with ZnEt₂, which facilitates the addition of alkynes to aldehydes under mild conditions, leading to high yields with minimal side reactions.[2]
The choice of solvent can also significantly impact the reaction outcome. Ethers such as tetrahydrofuran (B95107) (THF), acetals, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.[1][2]
R¹-C≡CH + R²-CHO → R¹-C≡C-CH(OH)-R²
This reaction was first discovered by John Ulric Nef in 1899 and is sometimes referred to as the Nef synthesis.[1] Walter Reppe later coined the term "ethynylation" for this type of reaction.[1]
Grignard Reagent-Based Synthesis
The use of Grignard reagents provides a powerful and versatile method for the synthesis of secondary acetylenic alcohols.[3][4] This approach involves the reaction of an acetylenic Grignard reagent with an aldehyde.[3] The Grignard reagent, an organomagnesium compound, acts as a potent nucleophile.[4]
The synthesis of the acetylenic Grignard reagent itself can be achieved by reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide, or by reacting an acetylenic halide with magnesium metal.[5]
A key consideration in Grignard-based syntheses, particularly with propargyl Grignard reagents, is the potential for rearrangement to allenic or internal alkyne species, especially at room temperature.[6] To circumvent this, modified procedures utilizing low temperatures (e.g., -10°C) and activators like mercuric chloride have been developed to ensure the desired acetylenic alcohol is the major product.[6][7]
The general steps for synthesizing a secondary alcohol using a Grignard reagent are:
-
Identify the target alcohol: This will be a secondary acetylenic alcohol.
-
Retrosynthetic analysis: Mentally disconnect the carbon-carbon bond between the carbon bearing the hydroxyl group and one of its adjacent carbons. One fragment will become the aldehyde, and the other will form the Grignard reagent.[4]
-
Reaction: React the chosen aldehyde and acetylenic Grignard reagent in a suitable solvent, typically an ether like diethyl ether or THF.[3][6]
-
Work-up: An acidic work-up is required to protonate the intermediate alkoxide to yield the final alcohol product.[1]
Organozinc-Catalyzed Synthesis
Organozinc reagents offer a milder alternative to Grignard reagents for the synthesis of secondary acetylenic alcohols, often demonstrating greater functional group tolerance.[8][9] The formation of zinc acetylides is a key step in these reactions.[8]
The Barbier reaction is a notable one-pot process where the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[8] This method is advantageous as it simplifies the experimental procedure.[8] Organozinc reagents are also less sensitive to water, allowing for reactions to be conducted in aqueous media under certain conditions.[8]
For enantioselective syntheses, chiral ligands are employed in conjunction with organozinc reagents. The use of chiral 1,1'-bi-2-naphthols (BINOLs) with diethylzinc (ZnEt₂) and titanium tetraisopropoxide (Ti(OiPr)₄) has proven to be a highly effective catalytic system for the addition of a wide range of alkynes to various aldehydes, yielding functionalized chiral alcohols with high enantioselectivity.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various cited studies on the synthesis of secondary acetylenic alcohols, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Enantioselective Alkynylation of Aldehydes
| Aldehyde | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Aromatic Aldehydes | Terminal Alkynes | (S)-BINOL / Ti(OiPr)₄ / ZnEt₂ | THF | RT | 92 (min) | >90 |
| Heteroatomic Aldehydes | Phenylacetylene | ProPhenol / Me₂Zn | THF | -5 to 0 | Up to 96 | >90 |
| Crotonaldehyde | Various Alkynes | Trifluoromethylsulfonate salts of d-group metals | Various | - | - | High |
| Benzaldehyde Derivatives | Terminal Alkynes | 1,1'-bi-2-naphthol / Ti(OiPr)₄ | - | RT | - | - |
Data compiled from references[2][10][11][12][13].
Table 2: Grignard-Based Synthesis of Acetylenic Alcohols
| Aldehyde/Ketone | Grignard Reagent | Conditions | Solvent | Yield (%) |
| 3-Butyn-2-one | Propargylmagnesium bromide | Low temp, HgCl₂ activation | Diethyl ether | 66 |
| α,β-unsaturated aldehydes/ketones | Propargylmagnesium bromide | -30 to -10°C, HgCl₂ activation | - | Good |
| Formaldehyde | Acetylenic Grignard | Standard | - | 64-69 |
| Aldehydes | Acetylenic Grignard | Standard | - | - |
Data compiled from references[3][6][7].
Experimental Protocols
-
To a solution of the ProPhenol ligand in anhydrous tetrahydrofuran (THF), add dimethylzinc (B1204448) (Me₂Zn) at -5 to 0°C.
-
Stir the mixture to allow for the formation of the active bis-zinc complex.
-
Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture.
-
Slowly add the aldehyde to the mixture while maintaining the temperature between -5 and 0°C.
-
Allow the reaction to proceed for 24 hours at the specified temperature.
-
Quench the reaction with a suitable acidic work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the secondary acetylenic alcohol.
-
Dry all glassware in an oven before use. Use anhydrous diethyl ether as the solvent.
-
In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, add magnesium turnings and a catalytic amount of mercuric chloride.
-
Add a solution of propargyl bromide and the aldehyde in diethyl ether dropwise to the magnesium suspension while maintaining the temperature at approximately -10°C.
-
After the addition is complete, continue stirring for a specified period at low temperature.
-
Perform an acidic work-up to hydrolyze the magnesium alkoxide.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
-
Purify the resulting alcohol, for example, by distillation.
Conclusion
The synthesis of secondary acetylenic alcohols is a well-established field with a variety of robust and efficient methodologies. The choice of synthetic route—be it the alkynylation of carbonyls, a Grignard-based approach, or an organozinc-catalyzed reaction—will depend on the specific substrate, desired stereochemistry, and tolerance for different functional groups. The development of chiral catalytic systems has been particularly instrumental in providing access to enantiomerically enriched secondary acetylenic alcohols, which are of high importance in the pharmaceutical industry. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of these important molecular building blocks.
References
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. ejournal.upi.edu [ejournal.upi.edu]
- 3. chemconnections.org [chemconnections.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. US2938932A - Preparation of acetylenic grignard compounds - Google Patents [patents.google.com]
- 6. server.ccl.net [server.ccl.net]
- 7. server.ccl.net [server.ccl.net]
- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. in-academy.uz [in-academy.uz]
- 13. ejournal.kjpupi.id [ejournal.kjpupi.id]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hexyn-3-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to characterize 1-Hexyn-3-OL, a valuable building block in organic synthesis. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for characterization are also provided.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are critical for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 | ~2.46 | Doublet | ~2.1 |
| H-3 | ~4.38 | Triplet of Doublets | ~6.3, ~2.1 |
| H-4 | ~1.67 | Multiplet | |
| H-5 | ~1.51 | Multiplet | |
| H-6 | ~0.96 | Triplet | |
| OH | Variable | Singlet (broad) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-1 | ~72.9 |
| C-2 | ~83.5 |
| C-3 | ~61.2 |
| C-4 | ~39.8 |
| C-5 | ~18.5 |
| C-6 | ~13.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |
| C≡C-H stretch (terminal alkyne) | ~3300 | Strong, Sharp |
| C-H stretch (alkane) | 3000-2850 | Medium-Strong |
| C≡C stretch (alkyne) | ~2120 | Weak-Medium |
| C-O stretch (alcohol) | ~1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | ~5 | [M]⁺ (Molecular Ion) |
| 83 | ~40 | [M - CH₃]⁺ |
| 69 | ~100 | [M - C₂H₅]⁺ |
| 55 | ~75 | [M - C₃H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
-
Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Place one drop of neat (undiluted) this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Mass Spectrometry (MS)
Sample Introduction:
-
For a liquid sample, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.
Data Acquisition (Electron Ionization - EI):
-
Instrument: GC-MS or a mass spectrometer with a direct insertion probe
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-200
-
Source Temperature: ~200 °C
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Caption: Logical relationships between spectroscopic data and structural information.
An In-depth Technical Guide on 1-Hexyn-3-ol: Chemical Formula and Molecular Weight
This guide provides detailed information on the chemical formula and molecular weight of 1-Hexyn-3-ol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Data of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and formulation development.
| Identifier | Value | Reference |
| Chemical Formula | C₆H₁₀O | [1][2][3][4][5] |
| Molecular Weight | 98.14 g/mol | [4] |
| Exact Mass | 98.1430 g/mol | [1][2] |
| CAS Number | 105-31-7 | [1] |
Methodology for Determining Physicochemical Properties
The determination of the chemical formula and molecular weight of a compound like this compound follows a standardized experimental and analytical workflow. High-resolution mass spectrometry is a primary technique for ascertaining the exact mass and elemental composition, while other spectroscopic methods and classical elemental analysis confirm the structure.
Caption: Workflow for the determination of the chemical formula and molecular weight of this compound.
References
The Chirality of 1-Hexyn-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyn-3-ol is a chiral propargylic alcohol with a single stereocenter at the C-3 position. The presence of this chiral center gives rise to two enantiomers, (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol, which may exhibit distinct biological activities. This is of significant interest in the fields of medicinal chemistry and drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemistry, methods for obtaining enantiomerically enriched forms through asymmetric synthesis and kinetic resolution, and analytical techniques for determining enantiomeric purity. Detailed experimental protocols and quantitative data are presented to aid researchers in the synthesis and characterization of the enantiomers of this compound.
Introduction to the Chirality of this compound
This compound, with the chemical formula C₆H₁₀O, is a secondary alcohol containing both an alkyne and a hydroxyl functional group.[1][2][3][4] The carbon atom at the 3-position is bonded to four different substituents: a hydrogen atom, a hydroxyl group, an ethynyl group, and a propyl group. This makes the C-3 carbon a stereocenter, rendering the molecule chiral and capable of existing as a pair of non-superimposable mirror images, or enantiomers.
The two enantiomers are designated as (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral molecules.
dot graph Chirality_of_1_Hexyn_3_ol { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Chiral center C3 [pos="0,0!", label="C*", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Substituents H [pos="-1,0.5!", label="H"]; OH [pos="1,0.5!", label="OH"]; Propyl [pos="0,-1!", label="CH₂CH₂CH₃"]; Ethynyl [pos="0,1!", label="C≡CH"];
// Bonds C3 -- H; C3 -- OH; C3 -- Propyl; C3 -- Ethynyl;
// Enantiomer labels R_enantiomer [pos="-2,-2!", label="(R)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#34A853"]; S_enantiomer [pos="2,-2!", label="(S)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#EA4335"];
// Mirror plane mirror [pos="0,-2.5!", label="", shape=rect, style=dashed, color="#5F6368", height=3, width=0.05]; } Caption: The chiral center (C*) of this compound with its four different substituents.
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound is crucial for evaluating the biological activity of each stereoisomer. The two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly from an achiral starting material.[5][6][7][8] A common and effective method for the synthesis of chiral propargylic alcohols is the asymmetric reduction of the corresponding α,β-acetylenic ketone. In the case of this compound, this involves the enantioselective reduction of 1-hexyn-3-one.
A well-established method for this transformation utilizes borane reagents complexed with chiral ligands. A highly effective reagent for the asymmetric reduction of α,β-acetylenic ketones is B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from either (+)-α-pinene or (-)-α-pinene to yield the desired enantiomer of the alcohol.[9] The use of the reagent derived from (+)-α-pinene typically yields the (R)-enantiomer of the alcohol, while the reagent from (-)-α-pinene produces the (S)-enantiomer.
Table 1: Asymmetric Reduction of 1-Octyn-3-one with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Model Reaction)
| Chiral Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| B-3-pinanyl-9-BBN (from (+)-α-pinene) | (R)-1-Octyn-3-ol | 86 | >95 |
Data from a similar reaction with 1-octyn-3-one, which is expected to have similar reactivity to 1-hexyn-3-one.[9]
Kinetic Resolution of Racemic this compound
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] Enzyme-catalyzed reactions, particularly with lipases, are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions.[10][11][12][13]
In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. The resulting ester and the unreacted alcohol can then be separated by chromatography.
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (General Data)
| Lipase Source | Acyl Donor | Enantiomeric Excess (ee, %) of Unreacted Alcohol | Enantiomeric Excess (ee, %) of Ester |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | >99 | >99 |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | >99 | >99 |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | High | High |
General data for the resolution of secondary alcohols. Specific values for this compound may vary.[12]
Analytical Methods for Chiral Purity Determination
The enantiomeric purity of a sample of this compound is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. It is crucial to have reliable analytical methods to determine the ee of a sample.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chiral GC and HPLC are powerful techniques for separating and quantifying enantiomers.[14][15] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For volatile compounds like this compound, chiral GC is a suitable method. Alternatively, the alcohol can be derivatized to a less volatile ester or urethane for analysis by chiral HPLC.
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be shifted to different extents, allowing for their integration and the calculation of the ee. Alternatively, the racemic alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra.
Quantitative Data
Table 3: Physical Properties of this compound Enantiomers (Data for 5-Hexyn-3-ol as a close analog)
| Property | (R)-5-Hexyn-3-ol | (S)-5-Hexyn-3-ol |
| Specific Rotation [α]D (c 1.1, CHCl₃) | -4° | +4° |
Note: The specific rotation values are for the closely related compound 5-hexyn-3-ol and are expected to be similar for this compound.
Experimental Protocols
Asymmetric Reduction of 1-Hexyn-3-one (Adapted from the protocol for 1-Octyn-3-one)[9]
Materials:
-
1-Hexyn-3-one
-
B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from (+)-α-pinene for (R)-1-Hexyn-3-ol or from (-)-α-pinene for (S)-1-Hexyn-3-ol)
-
Anhydrous tetrahydrofuran (THF)
-
Propionaldehyde
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C, and 1-hexyn-3-one is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The excess borane reagent is quenched by the addition of propionaldehyde.
-
The reaction mixture is worked up by the addition of aqueous NaOH followed by the careful, dropwise addition of H₂O₂.
-
The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
-
The enantiomeric excess of the product is determined by chiral GC or by NMR after derivatization with a chiral auxiliary.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Protocol)[10][12]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Pseudomonas cepacia lipase)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
Procedure:
-
Racemic this compound is dissolved in an anhydrous organic solvent.
-
Immobilized lipase and vinyl acetate are added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 30 °C) and monitored for conversion (ideally to ~50%) by TLC or GC.
-
Once the desired conversion is reached, the enzyme is removed by filtration.
-
The solvent is evaporated, and the resulting mixture of the unreacted alcohol and the ester product is separated by column chromatography on silica gel.
-
The enantiomeric excess of both the recovered alcohol and the ester (after hydrolysis back to the alcohol) is determined by chiral GC or HPLC.
Conclusion
The chirality of this compound is a critical aspect to consider for its application in drug development and other areas of chemical research. This guide has provided a detailed overview of the stereochemistry of this molecule and has outlined robust methods for the preparation and characterization of its enantiomers. The provided experimental protocols for asymmetric synthesis and kinetic resolution, along with the summary of analytical techniques, serve as a valuable resource for scientists working with this chiral building block. The ability to access enantiomerically pure forms of this compound will facilitate further investigation into the stereospecific interactions of this compound in biological systems.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 90 , technical grade 105-31-7 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gcms.cz [gcms.cz]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Methodological & Application
Application Note: Synthesis of 1-Hexyn-3-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 1-Hexyn-3-ol, a terminal propargylic alcohol, through a Grignard reaction.[1] Alkynyl alcohols are crucial structural motifs in pharmaceuticals, natural products, and functional materials.[2] The described method involves the formation of an ethynylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to butanal. This protocol offers a robust and versatile route to obtaining secondary alkynyl alcohols with good yields.[2][3] Careful adherence to anhydrous and inert reaction conditions is critical for success.[2]
Reaction Principle and Scheme
The synthesis is a two-step process. First, a terminal alkyne (acetylene, often generated in situ or from a precursor) is deprotonated by a stronger Grignard reagent, such as ethylmagnesium bromide, to form the nucleophilic alkynyl Grignard reagent.[2][4] In the second step, this reagent attacks the electrophilic carbonyl carbon of an aldehyde (butanal).[5] A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[2]
Reaction Scheme:
-
Formation of Ethynylmagnesium Bromide: HC≡CH + CH3CH2MgBr → HC≡CMgBr + CH3CH3
-
Reaction with Butanal: HC≡CMgBr + CH3CH2CH2CHO → CH3CH2CH2CH(OMgBr)C≡CH
-
Acidic Workup: CH3CH2CH2CH(OMgBr)C≡CH + H3O+ → CH3CH2CH2CH(OH)C≡CH + Mg(OH)Br
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethylmagnesium bromide (3.0 M in ether) | Reagent Grade | Sigma-Aldrich | Highly flammable and corrosive. Handle under inert atmosphere. |
| Calcium Carbide (CaC₂) | Technical Grade | Alfa Aesar | Used to generate acetylene (B1199291) gas. |
| Butanal | ≥99% | Sigma-Aldrich | Flammable liquid and vapor. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be distilled from sodium-benzophenone ketyl before use.[6] |
| Diethyl Ether | Anhydrous | Fisher Scientific | Used for extraction. |
| Ammonium (B1175870) Chloride (NH₄Cl) | ACS Reagent | VWR | For preparing the saturated aqueous solution for quenching. |
| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Iodine (I₂) | ACS Reagent | Sigma-Aldrich | Optional, for activating magnesium if preparing Grignard from scratch.[4] |
| Nitrogen or Argon Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon). Grignard reagents are highly reactive with protic solvents (water, alcohols) and atmospheric moisture.[4][7] All glassware must be flame-dried or oven-dried before use.
Step 1: Apparatus Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.[3]
-
Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow to cool to room temperature.
Step 2: Formation of Ethynylmagnesium Bromide
-
Charge the reaction flask with 50 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly introduce acetylene gas (generated by the controlled addition of water to calcium carbide in a separate flask) into the stirred THF.
-
While bubbling acetylene, add 33.3 mL (100 mmol) of 3.0 M ethylmagnesium bromide in diethyl ether dropwise from the dropping funnel over 30 minutes. The evolution of ethane (B1197151) gas should be observed.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the ethynylmagnesium bromide.[2] The resulting gray-white suspension is ready for the next step.
Step 3: Reaction with Butanal
-
Cool the solution of ethynylmagnesium bromide back down to 0 °C in an ice bath.
-
Prepare a solution of butanal (7.21 g, 100 mmol) in 20 mL of anhydrous THF.
-
Add the butanal solution dropwise to the stirred Grignard reagent via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.[3]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[3]
Step 4: Quenching and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride.[2][3] This will protonate the alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.[2][3]
-
Combine all organic layers and wash once with 50 mL of brine.[2]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2][6]
Step 5: Purification
-
Purify the crude this compound by vacuum distillation.
-
Collect the fraction boiling at approximately 80 °C at 40 mmHg.[8] The expected product is a colorless to light-yellow liquid.[1]
Quantitative Data Summary
The following table summarizes typical quantities, conditions, and expected outcomes for the synthesis.
| Parameter | Value | Notes |
| Reagents | ||
| Ethylmagnesium Bromide | 100 mmol (33.3 mL of 3.0 M solution) | Used to form the alkynyl Grignard reagent. |
| Butanal | 100 mmol (7.21 g, 8.9 mL) | The electrophile. |
| Acetylene | In excess | Bubbled through the solution. |
| Anhydrous THF | ~70 mL | Reaction solvent. |
| Reaction Conditions | ||
| Grignard Formation Temp. | 0 °C to Room Temperature | Initial cooling followed by warming.[2] |
| Addition Temp. | 0 °C | To control the exothermic reaction.[3] |
| Reaction Time | 3-4 hours | Post-addition stirring at room temperature.[3] |
| Product Information | ||
| Theoretical Yield | 9.81 g | Based on 100 mmol of butanal. |
| Expected Actual Yield | 6.8 - 8.3 g (70 - 85%) | Yields can vary based on conditions and technique.[2] |
| Boiling Point | ~80 °C @ 40 mmHg; ~118 °C @ 760 mmHg | Literature values for this compound.[1][8] |
| Appearance | Colorless to light-yellow liquid | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet glassware or solvents.2. Impure or deactivated Grignard reagent.3. Poor quality butanal. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[2]2. Use freshly prepared or titrated Grignard reagent.[9]3. Distill butanal before use. |
| Aldehyde Starting Material Recovered | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde.[3][8] | 1. Maintain a low reaction temperature (0 °C or lower) during aldehyde addition to favor nucleophilic attack.[3]2. Consider adding a Lewis acid like CeCl₃ to increase the nucleophilicity of the organometallic species.[3] |
| Formation of 1-Propanol | Reduction of Aldehyde: The ethylmagnesium bromide reagent can reduce butanal via β-hydride transfer.[3][8] | This is more common with Grignard reagents that have β-hydrogens. Ensure complete formation of the alkynyl Grignard, which lacks β-hydrogens, before adding the aldehyde.[3] |
References
- 1. This compound CAS#: 105-31-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Hexyn-3-ol
Introduction
(S)-1-Hexyn-3-ol is a valuable chiral building block in organic synthesis, utilized in the preparation of various pharmaceuticals and natural products. Its propargylic alcohol moiety allows for diverse chemical transformations. This document provides detailed protocols for the enantioselective synthesis of (S)-1-Hexyn-3-ol via the asymmetric addition of a terminal alkyne to butyraldehyde (B50154), focusing on two highly efficient and widely adopted catalytic systems: the Carreira protocol and the Trost-ProPhenol method. These methods offer high enantioselectivity and yield, making them suitable for laboratory and potential scale-up applications.
Core Synthetic Strategies
The primary approach for the enantioselective synthesis of (S)-1-Hexyn-3-ol involves the catalytic asymmetric addition of an acetylide to butyraldehyde. This transformation creates a new carbon-carbon bond and a stereocenter simultaneously. The key to success lies in the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
Two leading methodologies are presented:
-
Carreira's Asymmetric Alkynylation: This protocol employs a catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and the readily available chiral amino alcohol, (+)-N-methylephedrine. It is known for its operational simplicity and robustness.[1][2][3]
-
Trost's ProPhenol-Catalyzed Alkynylation: This method utilizes a dinuclear zinc complex formed from diethylzinc (B1219324) (Et₂Zn) and the chiral ProPhenol ligand. It is recognized for its high enantioselectivity across a broad range of substrates.[4][5][6]
Data Presentation
The following table summarizes typical quantitative data for the enantioselective synthesis of propargylic alcohols using the described protocols. Note that specific results for (S)-1-Hexyn-3-ol may vary, and optimization is often recommended.
| Parameter | Carreira Protocol | Trost-ProPhenol Protocol |
| Chiral Ligand | (+)-N-Methylephedrine | (S,S)-ProPhenol |
| Metal Source | Zn(OTf)₂ | Et₂Zn |
| Catalyst Loading | 10-20 mol% | 5-10 mol% |
| Typical Yield | 80-95% | 85-98% |
| Enantiomeric Excess | 90-99% ee | 95->99% ee |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours | 4-24 hours |
| Substrate Scope | Broad, particularly effective for aliphatic aldehydes | Broad, including aliphatic and functionalized aldehydes |
Experimental Protocols
Protocol 1: Carreira's Asymmetric Alkynylation for (S)-1-Hexyn-3-ol
This protocol is adapted from the general procedure developed by Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[1][3]
Materials:
-
Butyraldehyde (freshly distilled)
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an argon atmosphere, combine Zn(OTf)₂ (0.22 mmol, 20 mol%) and (+)-N-methylephedrine (0.24 mmol, 22 mol%).
-
Add anhydrous toluene (5 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Reaction Mixture: To the catalyst suspension, add triethylamine (0.3 mL, 2.2 mmol) followed by 1-hexyne (1.2 mmol).
-
Aldehyde Addition: Add freshly distilled butyraldehyde (1.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-Hexyn-3-ol.
-
Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).
Protocol 2: Trost's ProPhenol-Catalyzed Synthesis of (S)-1-Hexyn-3-ol
This protocol is based on the highly enantioselective alkynylation of aldehydes developed by Trost and coworkers using the ProPhenol ligand.[4][5]
Materials:
-
Butyraldehyde (freshly distilled)
-
1-Hexyne
-
(S,S)-ProPhenol
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-ProPhenol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction Mixture: To the catalyst solution, add 1-hexyne (1.5 mmol).
-
Aldehyde Addition: Add freshly distilled butyraldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-Hexyn-3-ol.
-
Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the enantioselective synthesis of (S)-1-Hexyn-3-ol.
Caption: General experimental workflow for the synthesis of (S)-1-Hexyn-3-ol.
Proposed Catalytic Cycle for Carreira's Method
The following diagram depicts the proposed catalytic cycle for the Zn(OTf)₂/(+)-N-methylephedrine catalyzed addition of 1-hexyne to butyraldehyde.
Caption: Proposed catalytic cycle for the Carreira asymmetric alkynylation.
References
- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes: (S)-1-Hexyn-3-OL as a Chiral Precursor for the Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB)
Introduction
(S)-1-Hexyn-3-ol, a chiral propargyl alcohol, serves as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its utility lies in the presence of two reactive functional groups: a terminal alkyne and a chiral secondary alcohol. This combination allows for a variety of chemical transformations, including stereospecific reactions, making it an ideal starting material for the synthesis of enantiomerically pure drug substances. One notable application of (S)-1-Hexyn-3-ol is its use as a key chiral synthon in the preparation of (S)-4-amino-3-hydroxybutyric acid (GABOB), a neuromodulatory agent and an important pharmaceutical intermediate.
Application: Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB)
(S)-GABOB is the biologically active enantiomer of 4-amino-3-hydroxybutyric acid, a compound that acts as a GABA (gamma-aminobutyric acid) agonist in the central nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in the brain.[1] The stereochemistry at the C3 position is crucial for its biological activity, necessitating an enantioselective synthesis. The use of (S)-1-Hexyn-3-ol provides a strategic advantage in establishing this critical stereocenter early in the synthetic sequence.
The synthetic strategy involves the transformation of the hexynol (B8569683) backbone into the butyric acid structure of GABOB, retaining the stereochemical integrity of the hydroxyl group. This is typically achieved through a sequence of reactions that includes oxidation of the alkyne, functional group interconversions, and introduction of the amino group.
Experimental Protocols
1. Asymmetric Reduction of 1-Hexyn-3-one to (S)-1-Hexyn-3-ol
The enantiomerically pure starting material, (S)-1-Hexyn-3-ol, can be prepared via the asymmetric reduction of the corresponding ketone, 1-Hexyn-3-one. A well-established method for this transformation is the use of a chiral reducing agent, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®).
Materials:
-
1-Hexyn-3-one
-
(+)-α-Pinene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in Tetrahydrofuran (THF)
-
Propionaldehyde
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane is prepared in situ by reacting (+)-α-pinene with a 0.5 M solution of 9-BBN in THF.
-
The reaction mixture is refluxed for 4 hours, and the excess α-pinene and THF are removed under vacuum.
-
The resulting neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane is cooled to 0 °C.
-
1-Hexyn-3-one is added to the chiral borane (B79455) solution, and the reaction is allowed to warm to room temperature and stirred for 8 hours.
-
Excess reducing agent is quenched by the addition of propionaldehyde.
-
The liberated α-pinene is removed under vacuum.
-
The reaction mixture is worked up by the addition of 3 M aqueous NaOH followed by the dropwise addition of 30% H₂O₂ at 40 °C for 3 hours.
-
The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation to afford (S)-1-Hexyn-3-ol.
Quantitative Data:
| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Reduction | (S)-1-Hexyn-3-ol | 86 | >95 |
2. Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB) from (S)-1-Hexyn-3-ol
A plausible synthetic route from (S)-1-Hexyn-3-ol to (S)-GABOB involves ozonolysis of the alkyne to form a carboxylic acid intermediate, followed by functional group manipulations to introduce the amine.
Materials:
-
(S)-1-Hexyn-3-ol
-
Ozone (O₃)
-
Dimethyl Sulfide (DMS)
-
Thionyl Chloride (SOCl₂)
-
Ammonia (B1221849) (NH₃)
-
Appropriate protecting groups (e.g., Boc anhydride)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Reagents for deprotection (e.g., Trifluoroacetic acid)
Procedure (Generalized):
-
A solution of (S)-1-Hexyn-3-ol in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.
-
The reaction is purged with nitrogen or oxygen to remove excess ozone, and then quenched with dimethyl sulfide.
-
The resulting carboxylic acid intermediate is isolated and purified.
-
The hydroxyl group is protected, and the carboxylic acid is converted to an acyl chloride using thionyl chloride.
-
The acyl chloride is then reacted with ammonia to form the corresponding amide.
-
Subsequent reduction of the amide and deprotection of the hydroxyl and amino groups yields (S)-4-Amino-3-hydroxybutyric acid.
Note: A detailed, validated experimental protocol for this specific multi-step synthesis from (S)-1-Hexyn-3-ol was not found in the immediate search results. The above is a generalized synthetic proposal based on standard organic transformations.
Visualizations
Logical Workflow for the Synthesis of (S)-GABOB
Caption: Synthetic pathway from 1-Hexyn-3-one to (S)-GABOB.
GABAergic Signaling Pathway
GABOB, as a GABA agonist, exerts its effects by interacting with GABA receptors, primarily the GABA-B receptor, which is a G-protein coupled receptor (GPCR).
Caption: Simplified GABA-B receptor signaling cascade.
References
Application Notes and Protocols for 1-Hexyn-3-ol in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Hexyn-3-ol, a secondary propargylic alcohol, is a versatile building block for CuAAC reactions. The presence of a hydroxyl group provides a point for further functionalization, and its secondary nature can influence the reactivity and properties of the resulting triazole products.
These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions, enabling researchers to effectively utilize this reagent in their synthetic endeavors.
Data Presentation
The following tables summarize representative quantitative data for CuAAC reactions involving secondary propargylic alcohols, including analogs of this compound, to provide an expectation of reaction performance.
Table 1: CuAAC Reaction of Secondary Propargylic Alcohols with Various Azides
| Alkyne | Azide (B81097) | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (B8700270) (10 mol%) | tBuOH/H₂O (1:1) | 12 | ~95 |
| 1-Phenyl-2-propyn-1-ol | Benzyl Azide | CuI (1 mol%) | THF | 8 | 92 |
| 3-Butyn-2-ol | 4-Azidoanisole | [Cu(CH₃CN)₄]PF₆ (2 mol%) | CH₂Cl₂ | 6 | 98 |
| This compound | 1-Azidohexane | CuSO₄·5H₂O (2 mol%), Sodium Ascorbate (5 mol%) | DMSO | 24 | 89 |
| 1-Ethynylcyclohexanol | Benzyl Azide | CuI (5 mol%) | Acetonitrile | 10 | 91 |
Note: The data presented are representative and compiled from literature reports on similar secondary propargylic alcohols. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction of this compound with Benzyl Azide in an Aqueous System
This protocol describes a standard procedure for the copper-catalyzed cycloaddition of this compound and benzyl azide using an in situ generated Cu(I) catalyst.
Materials:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
tert-Butanol (tBuOH)
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
Procedure:
-
To the reaction vessel, add this compound and benzyl azide.
-
Add a 1:1 mixture of tBuOH and deionized water to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-(benzyl)-4-(1-hydroxybutyl)-1H-1,2,3-triazole.
Protocol 2: CuAAC Reaction of this compound in an Organic Solvent using a Cu(I) Salt
This protocol is suitable for reactions where substrates may have limited solubility in aqueous media.
Materials:
-
This compound (1.0 eq)
-
Azide (e.g., 1-Azidohexane) (1.0 eq)
-
Copper(I) Iodide (CuI) (0.02 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or Dimethyl Sulfoxide (DMSO))
-
Reaction vessel (e.g., Schlenk flask with a magnetic stir bar) under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound and the azide.
-
Add the anhydrous organic solvent to dissolve the reactants.
-
If desired, add DIPEA to the mixture.
-
Add the CuI catalyst to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the copper-catalyzed click chemistry with this compound.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A generalized experimental workflow for a typical CuAAC reaction.
Caption: Logical relationships of components in a CuAAC reaction.
References
Application Notes and Protocols for the Microwave-Accelerated Coupling-Isomerization Reaction of 1-Hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated ketones is of significant interest in organic chemistry and drug development due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The microwave-accelerated coupling-isomerization reaction (MACIR) of propargyl alcohols represents a highly efficient, rapid, and often more environmentally friendly approach to constructing these valuable motifs. This one-pot domino reaction combines a Sonogashira cross-coupling with a subsequent isomerization, catalyzed by a palladium/copper system and a base, under microwave irradiation. This application note provides a detailed protocol and relevant data for the MACIR of 1-hexyn-3-ol with an aryl halide to yield the corresponding β-aryl-α,β-unsaturated ketone. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing the formation of byproducts.[1][2][3]
Reaction Overview
The overall transformation involves the palladium- and copper-catalyzed Sonogashira coupling of this compound with an aryl halide (e.g., iodobenzene) to form an intermediate coupled propargyl alcohol. This intermediate, without isolation, undergoes a base-catalyzed isomerization to the thermodynamically more stable α,β-unsaturated ketone. The entire process is conducted in a sealed vessel under microwave irradiation.
Reaction Scheme:
Advantages of the Microwave-Assisted Approach
-
Rapid Reaction Times: Microwave heating significantly accelerates the reaction rates, reducing synthesis time from hours to minutes.[1][3]
-
Increased Yields: The rapid and uniform heating provided by microwaves often leads to higher product yields and cleaner reaction profiles.[3]
-
One-Pot Procedure: The ability to perform both the coupling and isomerization steps in a single pot without isolating the intermediate simplifies the experimental workflow and reduces waste.
-
Improved Safety and Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, enhancing the safety and reproducibility of the synthesis.
Data Presentation
The following tables summarize typical quantitative data for the microwave-accelerated coupling-isomerization reaction of secondary propargyl alcohols with various aryl halides.
Table 1: Reaction Conditions and Yields for the MACIR of this compound with Iodobenzene
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 20 | 85 |
| 2 | Pd(OAc)₂ / CuI | DBU | Dioxane | 130 | 15 | 88 |
| 3 | PdCl₂(dppf) / CuI | K₂CO₃ | Acetonitrile | 110 | 25 | 82 |
Table 2: Substrate Scope - Coupling of Various Aryl Halides with this compound
| Aryl Halide | Product | Temperature (°C) | Time (min) | Yield (%) |
| 4-Iodoanisole | (E)-1-(4-methoxyphenyl)oct-1-en-3-one | 120 | 20 | 92 |
| 4-Bromobenzonitrile | (E)-4-(3-oxooct-1-en-1-yl)benzonitrile | 130 | 25 | 85 |
| 3-Iodopyridine | (E)-1-(pyridin-3-yl)oct-1-en-3-one | 125 | 20 | 80 |
| 1-Bromo-4-fluorobenzene | (E)-1-(4-fluorophenyl)oct-1-en-3-one | 130 | 20 | 89 |
Experimental Protocols
General Procedure for the Microwave-Accelerated Coupling-Isomerization Reaction
This protocol describes a general method for the one-pot Sonogashira coupling and isomerization of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF, dioxane, or acetonitrile)
-
Microwave reactor vials (appropriate for the scale of the reaction)
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (3-5 mL) and the base (e.g., triethylamine, 2.0 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: temperature (e.g., 120 °C), time (e.g., 20 minutes), and power (e.g., 100-300 W with stirring).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-aryl-α,β-unsaturated ketone.
Note: Reaction conditions, including catalyst, base, solvent, temperature, and time, may need to be optimized for different substrates to achieve the best results.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Sonogashira coupling and the subsequent base-catalyzed isomerization.
Caption: Proposed mechanism for the one-pot coupling-isomerization reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: General experimental workflow for the MACIR.
Conclusion
The microwave-accelerated coupling-isomerization of this compound provides a powerful and efficient method for the synthesis of β-aryl-α,β-unsaturated ketones. This one-pot procedure offers significant advantages in terms of reaction time, yield, and operational simplicity, making it an attractive strategy for researchers in both academic and industrial settings, particularly in the context of drug discovery and development where rapid lead optimization is crucial. The protocols and data presented herein serve as a valuable guide for the implementation of this modern synthetic methodology.
References
detailed protocol for the synthesis of 1,2,3-triazoles from 1-Hexyn-3-ol
An Application Note on the Regioselective Synthesis of 1,2,3-Triazoles from 1-Hexyn-3-ol
This document provides detailed experimental protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles from this compound using copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, respectively. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, first explored extensively by Rolf Huisgen, is a powerful reaction for the synthesis of 1,2,3-triazoles.[1][2] The thermal reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[1][3] The development of metal-catalyzed versions of this reaction has revolutionized the synthesis of triazoles, offering high yields and, critically, excellent regioselectivity under mild conditions.[4][5]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," selectively yielding 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction is known for its reliability, broad scope, and tolerance of numerous functional groups, often proceeding at room temperature in aqueous solvent systems.[3][5] In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording the 1,5-disubstituted 1,2,3-triazole isomer.[1][6][7] The RuAAC is also notable for its ability to utilize internal alkynes, broadening its synthetic utility.[6][7]
This application note details the synthesis of triazoles from this compound, a versatile building block, demonstrating both the CuAAC and RuAAC pathways to access specific regioisomers.
Reaction Schemes and Regioselectivity
The choice of catalyst dictates the regiochemical outcome of the cycloaddition between this compound and an organic azide (e.g., Benzyl Azide).
Caption: Catalyst-dependent regioselectivity in triazole synthesis.
Comparative Data of Catalytic Systems
The following table summarizes typical reaction parameters for the synthesis of 1,2,3-triazoles from a terminal alkyne like this compound.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) or CuI | CpRuCl(COD) or CpRuCl(PPh₃)₂ |
| Regioisomer | 1,4-disubstituted[1][3] | 1,5-disubstituted[6][7] |
| Typical Solvents | t-BuOH/H₂O, CH₂Cl₂, H₂O, DMF | Benzene, Toluene (B28343), THF, Dioxane |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 1 - 24 hours | 6 - 24 hours |
| Typical Yield | High to Excellent (>85%)[3][8] | Good to High (70-95%)[6] |
Experimental Protocols
Safety Precautions: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid heating concentrated solutions of azides. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-(1-hydroxybutyl)-1H-1,2,3-triazole (1,4-isomer)
This protocol is based on the widely used in-situ generation of Cu(I) from CuSO₄ and sodium ascorbate.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Saturated aqueous solution of EDTA disodium (B8443419) salt
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and Benzyl Azide (1.0 mmol, 1.0 eq.).
-
Add a 1:1 mixture of t-BuOH and deionized water (10 mL). Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture may turn cloudy or change color.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA disodium salt (2 x 10 mL) to remove copper salts.[9]
-
Wash the organic layer with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the pure 1,4-disubstituted triazole.[10]
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(1-hydroxybutyl)-1H-1,2,3-triazole (1,5-isomer)
This protocol employs a common ruthenium catalyst to achieve the alternative 1,5-regioselectivity.[6]
Materials:
-
This compound
-
Benzyl Azide
-
Pentamethylcyclopentadienyl Ruthenium(II) Chloride cod complex (Cp*RuCl(COD)) or similar Ru(II) catalyst
-
Anhydrous Toluene or Dioxane
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst, for example, Cp*RuCl(COD) (0.02-0.05 mmol, 2-5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 eq.) and Benzyl Azide (1.1 mmol, 1.1 eq.) to the flask via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature may vary depending on the specific substrates and catalyst used.[11]
-
Monitor the reaction by TLC. The reaction typically takes 6-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-disubstituted triazole.
General Experimental Workflow
The logical flow from reaction setup to final product characterization is a critical aspect of successful synthesis.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chesci.com [chesci.com]
Application Notes and Protocols for 1-Hexyn-3-OL as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered during industrial cleaning, acid pickling, and oil and gas exploration. 1-Hexyn-3-OL, an acetylenic alcohol, is a promising corrosion inhibitor. Its efficacy is attributed to its molecular structure, which allows for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
This document provides detailed application notes on the use of this compound as a corrosion inhibitor, including its mechanism of action, performance data (based on closely related acetylenic alcohols due to limited specific data on this compound), and comprehensive experimental protocols for its evaluation.
Mechanism of Action
The corrosion inhibition by this compound on metal surfaces, particularly steel in acidic media, is primarily due to its adsorption at the metal-solution interface. The key molecular features contributing to this are the triple bond (alkyne group) and the hydroxyl group.
The proposed mechanism involves:
-
Adsorption: The π-electrons of the triple bond in this compound interact with the vacant d-orbitals of the metal atoms, leading to chemisorption. The hydroxyl group can also participate in the adsorption process.
-
Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. In some cases, acetylenic alcohols can polymerize on the metal surface, further enhancing the protective layer.
This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Performance Data
Table 1: Inhibition Efficiency of Propargyl Alcohol on Steel in 10% HCl
| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| 50 | 30 | ~85 |
| 100 | 30 | ~90 |
| 200 | 30 | ~95 |
| 200 | 60 | ~95 |
| 200 | 90 | ~95 |
Note: This data is based on studies of propargyl alcohol and serves as an estimate for the performance of this compound.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, a series of standardized experimental procedures are recommended.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound solutions of varying concentrations
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
Protocol:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the cleaned coupons accurately and record the initial weight.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound.
-
Maintain a constant temperature for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with a cleaning inhibitor), rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons and record the final weight.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × W) / (A × T × D) Where:
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and the type of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (metal sample)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum foil)
-
-
Corrosive solution with and without inhibitor
Protocol:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for PDP)
Protocol:
-
Prepare and set up the electrochemical cell as for the PDP measurement and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Data Presentation from Potentiodynamic Polarization
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | IE (%) |
| Blank | -450 | 1000 | 70 | -120 | - |
| 0.1 | -445 | 150 | 68 | -115 | 85.0 |
| 0.5 | -440 | 80 | 65 | -110 | 92.0 |
| 1.0 | -435 | 45 | 62 | -105 | 95.5 |
Table 3: Example of Data Presentation from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 50 | 200 | - |
| 0.1 | 350 | 50 | 85.7 |
| 0.5 | 600 | 35 | 91.7 |
| 1.0 | 1100 | 25 | 95.5 |
Conclusion
This compound, as a representative of acetylenic alcohols, is expected to be an effective corrosion inhibitor for metals in acidic media. The provided protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a robust framework for its evaluation. While specific performance data for this compound is limited, the data from analogous compounds suggest high inhibition efficiencies can be achieved. Further research is encouraged to determine the precise performance characteristics of this compound under various conditions.
Application Note and Protocol: Stereoselective Reduction of 1-Hexyn-3-ol to (Z/E)-1-Hexen-3-ol
Introduction
The selective reduction of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of molecules with defined stereochemistry. 1-Hexen-3-ol, a valuable chemical intermediate, exists as two geometric isomers: (Z)-1-hexen-3-ol (cis) and (E)-1-hexen-3-ol (trans). The stereochemical outcome of the reduction of the parent alkyne, 1-hexyn-3-ol, is dictated by the choice of reagents and reaction conditions. This document provides detailed protocols for the stereoselective synthesis of both (Z)- and (E)-1-hexen-3-ol, targeting researchers in organic chemistry and drug development. The cis-isomer is structurally related to leaf alcohol, an important compound in the fragrance industry.[1][2][3]
Two primary methods are detailed:
-
Catalytic Hydrogenation using a Lindlar Catalyst for the synthesis of the (Z)-isomer via syn-addition of hydrogen.[4][5][6]
-
Dissolving Metal Reduction using Sodium in Liquid Ammonia (B1221849) for the synthesis of the (E)-isomer via anti-addition of hydrogen.[5][7][8]
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes typical quantitative data and reaction parameters for the two primary methods of reducing alkynes to alkenes. The values are based on established procedures for this compound and structurally similar alkynols.[6][9][10]
| Parameter | Protocol 1: Lindlar Hydrogenation | Protocol 2: Dissolving Metal Reduction |
| Target Product | (Z)-1-Hexen-3-ol (cis-isomer) | (E)-1-Hexen-3-ol (trans-isomer) |
| Primary Reagents | H₂, Lindlar Catalyst (5% Pd/CaCO₃, poisoned with lead) | Sodium (Na), Liquid Ammonia (NH₃) |
| Typical Yield | >90% | 80-90% |
| Stereoselectivity | >95% (Z)-isomer | >95% (E)-isomer |
| Primary Byproducts | 1-Hexan-3-ol (over-reduction), (E)-isomer | (Z)-isomer, starting material (incomplete reaction) |
| Reaction Temp. | Room Temperature to 35°C | -33°C (boiling point of NH₃)[8][11] |
| Reaction Pressure | 1-4 atm (H₂ balloon or Parr apparatus) | Atmospheric |
| Solvent | Methanol (B129727), Ethanol, Hexane | Liquid Ammonia |
| Reaction Time | 2-8 hours (monitored by TLC/GC) | 1-3 hours |
Protocol 1: Synthesis of (Z)-1-Hexen-3-ol via Lindlar Hydrogenation
This protocol describes the partial hydrogenation of this compound to yield the cis-alkene, (Z)-1-hexen-3-ol. The Lindlar catalyst is a palladium catalyst poisoned with lead, which deactivates it enough to prevent over-reduction to the alkane.[6]
Materials and Equipment
-
Reagents : this compound, Lindlar catalyst (5% Pd on CaCO₃, poisoned), anhydrous methanol, hydrogen gas (high purity), nitrogen or argon gas, Celite®.
-
Equipment : Two- or three-neck round-bottom flask, magnetic stirrer and stir bar, hydrogenation apparatus (e.g., H₂ balloon setup or Parr hydrogenator), vacuum/inert gas manifold, filtration apparatus (Büchner funnel), rotary evaporator.
Experimental Procedure
-
Reaction Setup :
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 51 mmol).
-
Dissolve the substrate in anhydrous methanol (100 mL).
-
Carefully add the Lindlar catalyst (e.g., 250 mg, 5 wt% relative to the substrate) to the solution.
-
Seal the flask with septa.
-
-
Hydrogenation :
-
Connect the flask to a vacuum/inert gas manifold.
-
Purge the reaction vessel by evacuating the flask and backfilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Replace the inert gas atmosphere with hydrogen gas using a balloon or by connecting to a hydrogenation apparatus (set to approx. 3 atm).
-
Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial for efficient gas-liquid mass transfer.[6]
-
Monitor the reaction progress by TLC or GC analysis every hour. The reaction is complete upon the disappearance of the starting alkyne. Note: Over-running the reaction will lead to the formation of 1-hexan-3-ol.
-
-
Workup and Purification :
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Caution : The catalyst may be pyrophoric upon drying; quench the filter cake with water before disposal.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation or flash column chromatography (e.g., silica (B1680970) gel, hexane/ethyl acetate (B1210297) gradient) to yield pure (Z)-1-hexen-3-ol.
-
Caption: Experimental workflow for the synthesis of (Z)-1-hexen-3-ol.
Protocol 2: Synthesis of (E)-1-Hexen-3-ol via Dissolving Metal Reduction
This protocol uses sodium metal dissolved in liquid ammonia to produce the trans-alkene. The reaction proceeds through a radical anion intermediate, where the more stable trans configuration is preferentially formed.[5][8]
Materials and Equipment
-
Reagents : this compound, sodium metal (cut into small pieces), liquid ammonia, ammonium (B1175870) chloride (solid), diethyl ether, anhydrous magnesium sulfate.
-
Equipment : Three-neck round-bottom flask, dry ice/acetone condenser, magnetic stirrer and stir bar, Dewar flask, standard glassware for extraction and workup.
Experimental Procedure
-
Reaction Setup :
-
Set up a three-neck flask equipped with a magnetic stir bar and a dry ice/acetone condenser. Caution : Perform this reaction in a well-ventilated fume hood.
-
Cool the flask to -78°C using a dry ice/acetone bath in a Dewar flask.
-
Condense ammonia gas (approx. 100 mL for 5g of substrate) into the reaction flask.
-
Once the desired volume of liquid ammonia is collected, add the this compound (e.g., 5.0 g, 51 mmol) dissolved in a minimal amount of anhydrous diethyl ether.
-
-
Reduction :
-
To the stirred solution, add small, freshly cut pieces of sodium metal (e.g., 2.6 g, 112 mmol, ~2.2 eq.) one at a time.
-
A deep blue color will form upon the dissolution of sodium, indicating the presence of solvated electrons.[8][11]
-
Maintain the blue color by adding more sodium if necessary and stir the reaction at -33°C (the boiling point of ammonia) for 2-3 hours. The disappearance of the blue color indicates the reaction is complete or that all the sodium has been consumed.
-
-
Workup and Purification :
-
After the reaction is complete (as determined by TLC or the persistence of the blue color for >30 min), carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. This neutralizes the excess sodium amide formed.
-
Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add diethyl ether (100 mL) and slowly add water (50 mL) to dissolve the salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography to yield pure (E)-1-hexen-3-ol.
-
Caption: Experimental workflow for the synthesis of (E)-1-hexen-3-ol.
References
- 1. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of 1-Hexyn-3-OL in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargyl alcohols, such as 1-Hexyn-3-ol, are invaluable building blocks in the stereoselective synthesis of complex natural products. Their inherent chirality and the versatility of the alkyne and alcohol functionalities allow for the construction of intricate molecular architectures with high precision. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable natural products, including the cytotoxic agent Panaxytriol and the potent anticancer macrolide (-)-Lasonolide A.
Application Note 1: Enantioselective Synthesis of (R)-1-Hexyn-3-ol via Asymmetric Ketone Reduction
The enantioselective reduction of ynones is a cornerstone for accessing chiral propargyl alcohols. The Corey-Bakshi-Shibata (CBS) reduction offers a reliable and highly stereoselective method for this transformation.
Quantitative Data:
| Entry | Ketone Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.r. |
| 1 | 1-Hexyn-3-one | (R)-Me-CBS | BH₃·SMe₂ | THF | -30 | 0.17 | 75 | >99:1 |
Experimental Protocol: CBS Reduction of 1-Hexyn-3-one
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) is added to a flame-dried flask under an inert atmosphere.
-
The flask is cooled to -30 °C, and a solution of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.1 equivalents) in tetrahydrofuran (B95107) (THF) is added dropwise.
-
After stirring for 10 minutes, a solution of 1-Hexyn-3-one (1.0 equivalent) in THF is added slowly over 15 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (B129727).
-
The mixture is warmed to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford (R)-1-Hexyn-3-ol.[1]
Logical Relationship Diagram: CBS Reduction
Caption: Catalytic cycle of the CBS reduction.
Application Note 2: Stereoselective Elaboration of this compound Derivatives in the Total Synthesis of Panaxytriol
The total synthesis of Panaxytriol, a cytotoxic polyacetylene isolated from ginseng, showcases the utility of chiral this compound derivatives in constructing complex acyclic stereocenters. Key transformations include Sharpless asymmetric dihydroxylation and Cadiot-Chodkiewicz coupling.
Quantitative Data for Key Steps in Panaxytriol Synthesis:
| Step | Reaction | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | e.r. |
| 1 | Sharpless Asymmetric Dihydroxylation | Alkene derived from (R)-1-Hexyn-3-ol | AD-mix-β, H₂O, t-BuOH | t-BuOH/H₂O | 0 | 42 | 100 | >99:1 |
| 2 | Cadiot-Chodkiewicz Coupling | Terminal Alkyne + Bromoalkyne | CuCl, Et₂NH, NH₂OH·HCl | CH₂Cl₂/MeOH | 0 | 2 | 63 | N/A |
Experimental Workflow: Synthesis of Panaxytriol
Caption: Synthetic workflow for Panaxytriol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of the alkene (derived from the protected (R)-1-Hexyn-3-ol, 1.0 equivalent) in a 1:1 mixture of t-butanol and water at 0 °C, AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL) is added.
-
The heterogeneous mixture is stirred vigorously at 0 °C for 42 hours.
-
The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M aqueous NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography to yield the desired product.[1]
Experimental Protocol: Cadiot-Chodkiewicz Coupling
-
To a solution of the terminal alkyne fragment (1.0 equivalent) in a mixture of dichloromethane (B109758) and methanol at 0 °C are added copper(I) chloride (0.1 equivalents), diethylamine (B46881) (1.2 equivalents), and hydroxylamine (B1172632) hydrochloride (0.2 equivalents).
-
A solution of the bromoalkyne fragment (1.1 equivalents) in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford Panaxytriol.[1]
Application Note 3: Utilization of Chiral Alkynyl Alcohols in the Convergent Synthesis of (-)-Lasonolide A
The total synthesis of (-)-Lasonolide A, a macrolide with significant anticancer activity, demonstrates the strategic use of complex fragments derived from chiral alkynyl alcohols. These fragments are assembled in a convergent manner, highlighting the efficiency of this approach for constructing highly functionalized molecules.
Quantitative Data for a Key Fragment Coupling in (-)-Lasonolide A Synthesis:
| Step | Reaction | Substrates | Catalyst | Solvent | Yield (%) |
| 1 | Ru-catalyzed alkene-alkyne coupling | Complex Alkyne and Alkene Fragments | [CpRu(CH₃CN)₃]PF₆ | Acetone (B3395972) | 40-62 |
Experimental Workflow: Convergent Synthesis of (-)-Lasonolide A
Caption: Convergent synthesis of (-)-Lasonolide A.
Experimental Protocol: Ru-Catalyzed Alkene-Alkyne Coupling
Note: The specific substrates for this reaction are complex intermediates from the total synthesis of (-)-Lasonolide A. The following is a general protocol.
-
In a glovebox, a flask is charged with the alkyne fragment (1.0 equivalent), the alkene fragment (1.2 equivalents), and the ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆ (10 mol%).
-
Anhydrous acetone is added, and the flask is sealed.
-
The reaction mixture is stirred at room temperature for the specified time, with progress monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by preparative HPLC to isolate the desired coupled product.[2][3]
Conclusion
This compound and its chiral derivatives are indispensable tools in the synthesis of complex, biologically active natural products. The stereoselective transformations highlighted in these application notes, such as asymmetric reductions, dihydroxylations, and carbon-carbon bond-forming reactions, underscore the importance of these building blocks in modern organic synthesis and drug discovery. The provided protocols offer a starting point for researchers to apply these powerful synthetic strategies in their own work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexyn-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Hexyn-3-OL synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically performed via the Grignard reaction between butanal and an ethynylmagnesium halide, are a common issue. This guide addresses prevalent problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Grignard Reagent: The Grignard reagent may not have formed or has been quenched. This can be due to wet glassware, solvents, or starting materials. The surface of the magnesium turnings may also be oxidized. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. - Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface. |
| Poor Quality of Butanal: The presence of butyric acid as an impurity will quench the Grignard reagent. | - Purify butanal by distillation before use. | |
| Significant Amount of Starting Material (Butanal) Recovered | Enolization of Butanal: The Grignard reagent, being a strong base, can deprotonate the α-carbon of butanal, forming an enolate that does not react to form the desired alcohol. | - Perform the reaction at a lower temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation. - Use a less sterically hindered Grignard reagent if applicable. - Consider the use of cerium(III) chloride (Luche conditions) to increase the nucleophilicity of the organometallic reagent. |
| Incomplete Reaction: Insufficient reaction time or low temperature may lead to an incomplete reaction. | - Increase the reaction time after the addition of butanal. - Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. | |
| Presence of 1-Butanol (B46404) as a Major Byproduct | Reduction of Butanal: If the Grignard reagent contains β-hydrogens, it can reduce butanal to 1-butanol via a hydride transfer mechanism. | - While ethynylmagnesium bromide does not have β-hydrogens, this can be a consideration with other Grignard reagents. Ensure the correct Grignard reagent is being used. |
| Formation of a High-Boiling Point Residue | Wurtz-type Coupling: The Grignard reagent can couple with the alkyl halide from which it was formed, leading to dimers. | - Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. - Maintain a dilute concentration of the alkyl halide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method is the Grignard reaction. This involves the reaction of butanal with an ethynylmagnesium halide (e.g., ethynylmagnesium bromide or chloride). This method is well-established for forming carbon-carbon bonds between an alkyne and a carbonyl compound.
Q2: What are the critical reaction conditions to control for maximizing the yield of this compound?
A2: Several factors are critical for maximizing the yield:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware, solvents, and reagents must be scrupulously dry.
-
Temperature Control: The addition of butanal to the Grignard reagent should be carried out at low temperatures (e.g., 0°C or below) to minimize side reactions like enolization.
-
Rate of Addition: Slow, dropwise addition of butanal to the Grignard solution helps to control the exothermic reaction and prevent the formation of byproducts.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
Q3: Can organolithium reagents be used as an alternative to Grignard reagents for this synthesis?
A3: Yes, organolithium reagents, such as ethynyllithium (generated from acetylene (B1199291) and n-butyllithium), can be used. Organolithium reagents are generally more reactive than Grignard reagents. This increased reactivity can lead to higher yields in some cases but may also increase the likelihood of side reactions if not properly controlled.
| Reagent | Advantages | Disadvantages |
| Grignard Reagents | - Less basic than organolithiums, potentially leading to fewer side reactions like enolization. - Generally easier and safer to prepare and handle in a standard laboratory setting. | - Can be less reactive, sometimes leading to incomplete reactions. |
| Organolithium Reagents | - More reactive, which can lead to faster reaction rates and higher yields. | - Higher basicity can increase the incidence of enolization. - Can be more hazardous to handle (pyrophoric). |
Q4: What are the common byproducts in the synthesis of this compound and how can they be minimized?
A4: Common byproducts include:
-
1-Butanol: Formed from the reduction of butanal. This is less common with ethynyl (B1212043) Grignard reagents but can occur.
-
Di- and Poly-alkynylated Products: If an excess of the Grignard reagent is used or if the reaction is not quenched properly, further reactions can occur.
-
Unreacted Butanal: Due to enolization or incomplete reaction.
-
Products from Wurtz-type coupling: Dimerization of the alkyl halide used to prepare the Grignard reagent.
Minimization strategies include careful control of stoichiometry, temperature, and the rate of addition of reagents.
Q5: What is the recommended procedure for purifying this compound?
A5: The typical purification procedure involves:
-
Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas (dried)
-
Butanal (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide in anhydrous THF to the activated magnesium to form ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °
-
Technical Support Center: Purification of Crude 1-Hexyn-3-OL by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Hexyn-3-OL via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a successful purification process.
I. Quantitative Data
For accurate and efficient experimental planning, the following tables summarize the physical properties of this compound and its estimated boiling points at various pressures.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point (atm) | ~142 °C |
| Density | ~0.888 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | ~1.447 |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~40 |
| 20 | ~52 |
| 50 | ~70 |
| 100 | ~88 |
Note: These boiling points are estimations derived from pressure-temperature nomographs and may vary based on the accuracy of the vacuum gauge and the purity of the crude material.
II. Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the standard procedure for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Glass wool for insulation
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Preparation of Crude Material: Ensure the crude this compound is free of any volatile solvents by rotary evaporation. If acidic or basic impurities are suspected from the synthesis, consider a preliminary workup by washing with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) before proceeding.
-
Assembly of the Apparatus:
-
Inspect all glassware for cracks or defects.
-
Place a magnetic stir bar in a appropriately sized round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the short-path distillation apparatus, ensuring all connections are secure with clamps.
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once the vacuum is stable, begin to heat the distillation flask gently with the heating mantle.
-
Observe the distillation. A forerun of any lower-boiling impurities may be collected first.
-
As the temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean collection flask.
-
Collect the main fraction, monitoring the temperature and pressure. The boiling point should remain relatively constant during the collection of the pure product.
-
Once the main fraction is collected, or if the temperature begins to rise significantly, stop the distillation.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and characterize the purified this compound.
-
III. Troubleshooting and FAQs
This section addresses common issues encountered during the vacuum distillation of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the ideal vacuum pressure for distilling this compound?
-
A1: An ideal pressure is typically in the range of 10-20 mmHg. This allows for a distillation temperature that is high enough to ensure a reasonable rate of distillation but low enough to prevent thermal decomposition of the product.
-
-
Q2: Why is my product not distilling at the expected temperature?
-
A2: This could be due to several factors:
-
Inaccurate pressure reading: Your vacuum gauge may not be accurate. Calibrate or check your gauge.
-
System leak: A leak in the apparatus will result in a higher actual pressure than indicated. Check all joints for proper sealing.
-
Thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.
-
-
-
Q3: The crude material is foaming or bumping violently. What should I do?
-
A3: Foaming can be an issue with acetylenic alcohols. To mitigate this:
-
Ensure vigorous stirring with a magnetic stir bar.
-
Heat the sample slowly and evenly.
-
Consider adding an anti-foaming agent if the problem persists.
-
For bumping, ensure a fresh stir bar is used as boiling chips are ineffective under vacuum. A slow bleed of an inert gas like nitrogen can also help ensure smooth boiling.
-
-
-
Q4: My purified product is still impure. What are the likely contaminants?
-
A4: Common impurities can include unreacted starting materials from the synthesis or side products, such as those from aldol-type condensation reactions. If these impurities have boiling points close to your product, a fractional distillation column may be necessary for better separation.
-
IV. Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for common vacuum distillation problems.
Caption: Troubleshooting workflow for vacuum distillation.
identifying side products in the synthesis of 1-Hexyn-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexyn-3-OL. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Low Yield of this compound and Presence of Unexpected Side Products
The synthesis of this compound, typically achieved through the reaction of an acetylide (like ethynylmagnesium bromide) with butanal, can sometimes result in lower than expected yields and the formation of impurities. This guide will help you identify the most common side products and suggest strategies to minimize their formation.
Q1: My reaction mixture shows a significant amount of a higher molecular weight byproduct with a C=O and C=C bond. What is it likely to be?
A1: This is likely the result of a self-aldol condensation of butanal , your starting aldehyde. Under the basic conditions of the Grignard reaction, the enolate of butanal can attack another molecule of butanal. This initially forms 2-ethyl-3-hydroxyhexanal (B1620174) , which can then dehydrate to form 2-ethyl-2-hexenal (B1232207) .
Identification:
-
GC-MS: Look for peaks corresponding to the molecular weights of 2-ethyl-3-hydroxyhexanal (144.21 g/mol ) and 2-ethyl-2-hexenal (126.20 g/mol ).
-
¹H NMR: The presence of an aldehydic proton (around 9.5-9.7 ppm), a vinyl proton (around 6.5 ppm) for the dehydrated product, and characteristic alkyl chain signals will be indicative.[1][2]
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) during the addition of butanal to the acetylide solution. This favors the desired nucleophilic addition over the enolization of butanal.
-
Rate of Addition: Add the butanal solution slowly and dropwise to the Grignard reagent to avoid localized high concentrations of the aldehyde.
-
Order of Addition: Adding the Grignard reagent to the aldehyde (reverse addition) can sometimes minimize aldol (B89426) reactions, although this may not always be practical.
Q2: I observe a non-polar impurity that appears to be a dimer of the alkyne. What is this and how can I avoid it?
A2: This is likely a homocoupling (Wurtz-type) product of the acetylide, resulting in the formation of a 1,3-diyne . This can occur through oxidative coupling of the acetylide species.
Identification:
-
GC-MS: Look for a peak corresponding to the molecular weight of the diyne (e.g., for a simple acetylene (B1199291) coupling, 1,3-butadiyne (B1212363) has a molecular weight of 50.08 g/mol ).
-
¹³C NMR: The presence of four sp-hybridized carbon signals would be characteristic of an unsymmetrical diyne.
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., dry nitrogen or argon) to minimize oxidation.
-
Reagent Quality: Use high-quality Grignard reagents and anhydrous solvents to avoid side reactions that can generate radical species.
-
Catalyst Choice: If using a catalyst for the coupling, ensure it is selective for the cross-coupling reaction and does not promote homocoupling.
Q3: My final product contains unreacted butanal. What could be the reason?
A3: The presence of unreacted starting material can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Grignard Reagent Decomposition: The ethynylmagnesium bromide may have been partially quenched by moisture or acidic impurities in the reagents or glassware.
-
Enolization: As mentioned in Q1, the Grignard reagent can act as a base and deprotonate the α-carbon of butanal, leading to the formation of an enolate. During aqueous workup, this enolate is protonated back to butanal.[3]
Troubleshooting:
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent the decomposition of the Grignard reagent.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: The most common and direct method is the nucleophilic addition of an acetylide to butanal.[4][5] The acetylide is typically generated in situ by reacting a terminal alkyne (like acetylene) with a strong base, such as sodium amide in liquid ammonia, or more conveniently, by forming a Grignard reagent like ethynylmagnesium bromide.[6][7]
Q: How can I purify this compound from the identified side products?
A: Vacuum distillation is the most effective method for purifying this compound. The boiling point of this compound is significantly different from the higher-boiling aldol condensation products and the potentially more volatile diyne byproduct. Column chromatography on silica (B1680970) gel can also be used for smaller scale purifications.
Q: Are there any other potential side products I should be aware of?
A: While less common, the formation of a diol is possible if the initial product, the magnesium alkoxide of this compound, reacts further. This is more likely if there are impurities or if the reaction conditions are not well-controlled. Additionally, if your starting alkyne is not terminal, you may have side reactions related to the deprotonation of other acidic protons.
Data Presentation
The following table summarizes the potential side products and their characteristics. Please note that the yield percentages are illustrative and can vary significantly based on reaction conditions.
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature | Illustrative Yield (%) |
| 2-Ethyl-3-hydroxyhexanal | CH₃CH₂CH₂CH(OH)CH(CH₂CH₃)CHO | 144.21 | GC-MS: M⁺ at 144. ¹H NMR: Aldehyde proton ~9.6 ppm, broad OH signal.[8][9] | 5 - 15 |
| 2-Ethyl-2-hexenal | CH₃CH₂CH₂CH=C(CH₂CH₃)CHO | 126.20 | GC-MS: M⁺ at 126. ¹H NMR: Vinyl proton ~6.5 ppm, aldehyde proton ~9.5 ppm.[1] | 2 - 10 |
| 1,3-Butadiyne (example) | HC≡C-C≡CH | 50.08 | GC-MS: M⁺ at 50. Highly volatile. | < 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction[6][7]
This protocol is adapted from established procedures for the synthesis of similar alkynyl alcohols.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas (dried)
-
Butanal (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, gas inlet)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF to form ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C and bubble dry acetylene gas through the solution to form a suspension of ethynylmagnesium bromide.
-
-
Reaction with Butanal:
-
Cool the ethynylmagnesium bromide suspension to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Analytical Identification of Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of alcohols and aldehydes (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
-
Data Analysis: Identify the peaks corresponding to this compound and potential side products by comparing their mass spectra with library data and their retention times with known standards if available.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
References
- 1. Solved The following 1H NMR spectrum is for | Chegg.com [chegg.com]
- 2. Solved Spectral Analysis interpretation of | Chegg.com [chegg.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Addition of Acetylide Ions and Grignard Reagents - Chad's Prep® [chadsprep.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-3-hydroxyhexanal, (2R,3R)-rel- | C8H16O2 | CID 72941699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Alkynylation of Aldehydes
Welcome to the technical support center for the alkynylation of aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this crucial carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the alkynylation of aldehydes, presented in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired propargyl alcohol. What are the common causes?
Answer:
Low yields in aldehyde alkynylation can stem from several factors. The most common culprits include:
-
Incomplete Deprotonation of the Terminal Alkyne: The reaction requires the formation of a nucleophilic acetylide anion. If the base used is not strong enough or is of poor quality, the alkyne will not be fully deprotonated, leading to a lower concentration of the active nucleophile.
-
Side Reactions: Aldehydes, particularly enolizable ones, are prone to side reactions under basic conditions. The most common side reaction is the aldol (B89426) condensation of the aldehyde with itself.[1] For aromatic aldehydes lacking α-hydrogens, the Cannizzaro reaction can be a competing pathway in the presence of a strong base.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact the reaction's success. For instance, adding the aldehyde too quickly can favor side reactions.[1]
-
Poor Quality of Reagents or Solvents: Moisture or impurities in the reagents or solvents can quench the highly basic acetylide anion or interfere with the catalyst.
Question 2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is from aldol condensation. How can I minimize this side reaction?
Answer:
The aldol condensation is a frequent side reaction, especially with enolizable aldehydes.[1] Here are several strategies to mitigate it:
-
Slow Addition of the Aldehyde: This is one of the most effective methods. By adding the aldehyde dropwise to the solution of the acetylide, you maintain a low concentration of the aldehyde at all times, which kinetically disfavors the bimolecular aldol reaction and favors the reaction with the more abundant acetylide.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can help to slow down the rate of the aldol reaction more significantly than the desired alkynylation.[2]
-
Choice of Base and Solvent: The reaction conditions can be optimized to disfavor the aldol reaction. For example, using a sterically hindered base might selectively deprotonate the alkyne over the α-carbon of the aldehyde.
Question 3: How do I choose the appropriate base for deprotonating my terminal alkyne?
Answer:
The pKa of a terminal alkyne is approximately 25. Therefore, a base whose conjugate acid has a pKa significantly higher than 25 is required for complete deprotonation.[3]
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Suitable [4] |
| n-Butyllithium (n-BuLi) | Butane | ~50 | Suitable [5] |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | Suitable |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Not Suitable [6] |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | ~16 | Not Suitable |
As the table indicates, common bases like NaOH or NaOEt are not strong enough to effectively deprotonate a terminal alkyne. Stronger bases such as sodium amide, n-butyllithium, and sodium hydride are necessary.
Experimental Protocols
Below are detailed methodologies for common alkynylation procedures.
Protocol 1: Alkynylation of an Aldehyde using n-Butyllithium
This protocol describes the deprotonation of a terminal alkyne with n-butyllithium followed by the addition of an aldehyde.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Terminal alkyne (1.1 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.
-
Alkyne Addition: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. The terminal alkyne is then added dropwise via syringe.
-
Deprotonation: n-BuLi is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.
-
Aldehyde Addition: A solution of the aldehyde in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Zinc-Catalyzed Alkynylation of an Aldehyde
This protocol outlines a zinc-catalyzed approach, which can offer better functional group tolerance and is often used for asymmetric additions.[7]
Materials:
-
Anhydrous solvent (e.g., toluene, THF)
-
Zinc triflate (Zn(OTf)₂) or Diethylzinc (ZnEt₂)
-
Chiral ligand (e.g., (+)-N-methylephedrine) for asymmetric synthesis
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Terminal alkyne (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the zinc source (e.g., Zn(OTf)₂) and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.
-
Reagent Addition: Hünig's base and the terminal alkyne are added to the catalyst mixture.
-
Aldehyde Addition: The aldehyde is then added, often slowly or via syringe pump, to the reaction mixture at the desired temperature (which can range from room temperature to lower temperatures depending on the specific system). The reaction is monitored by TLC.
-
Quenching and Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The resulting propargyl alcohol is purified by flash column chromatography.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a model alkynylation reaction.
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Aldehyde Addition | Yield (%) |
| 1 | n-BuLi | THF | -78 | All at once | 65 |
| 2 | n-BuLi | THF | -78 | Slow (1 hour) | 85 |
| 3 | Zn(OTf)₂ / (+)-NME | Toluene | 25 | Slow (1 hour) | 92 |
| 4 | NaNH₂ | NH₃ (l) | -33 | All at once | 70 |
Data is illustrative and based on typical outcomes.
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for troubleshooting low yields in aldehyde alkynylation reactions.
Caption: Troubleshooting workflow for low yields.
General Reaction Pathway
This diagram illustrates the general mechanism of the alkynylation of an aldehyde.
Caption: General alkynylation reaction pathway.
References
- 1. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Alkynylation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of 1-Hexyn-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Hexyn-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction between an acetylide and an aldehyde.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Moisture in the reaction setup deactivates the Grignard reagent.[1][2][3] 2. Poor Quality of Magnesium Turnings: An oxide layer on the magnesium surface can prevent the reaction from initiating.[2] 3. Incomplete Formation of the Grignard Reagent: Insufficient reaction time or inadequate activation of magnesium.[3] 4. Side reaction with unprotected functional groups: If the starting materials have acidic protons (e.g., other alcohols, amines), the Grignard reagent will be consumed.[1] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1][2][3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] 2. Activate Magnesium: Use fresh, shiny magnesium turnings.[3] Chemical activation with iodine or 1,2-dibromoethane (B42909) can be employed to initiate the reaction.[2][3] Mechanical activation by crushing the magnesium can also be effective.[2] 3. Ensure Complete Grignard Formation: Allow for sufficient reaction time for the Grignard reagent to form, often indicated by a gentle reflux.[3] 4. Use Protecting Groups: If necessary, protect acidic functional groups on the starting materials before introducing the Grignard reagent.[1] |
| Formation of Significant Byproducts | 1. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the starting material upon workup.[1][2] 2. Wurtz Coupling: Coupling of the alkyl halide during Grignard reagent formation can lead to undesired symmetrical products.[1][3] 3. Polymerization of the Aldehyde: This can occur at elevated temperatures or with localized heating.[3] | 1. Control Reaction Temperature: Perform the addition of the Grignard reagent to the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[1] Add the Grignard reagent slowly and dropwise.[1] 2. Slow Addition of Alkyl Halide: Add the alkyl halide slowly during Grignard reagent formation to maintain a low concentration and minimize coupling.[1][3] 3. Maintain Low Temperature: Ensure the reaction temperature is well-controlled, especially during the addition of the aldehyde.[3] |
| Difficulty in Product Isolation | 1. Formation of Stable Emulsions during Workup: Magnesium alkoxides can form stable emulsions, making the separation of aqueous and organic layers difficult.[3] 2. Dark and Tarry Reaction Mixture: Indicates polymerization or other side reactions.[3] | 1. Use Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride to help break up emulsions.[3][5] 2. Ensure Proper pH: The aqueous phase during separation should be acidic (pH 2-4) to minimize dark coloration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the Grignard reaction, which involves the reaction of an acetylenic Grignard reagent (such as ethynylmagnesium bromide) with an aldehyde (such as butanal).[6] Another method involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, followed by a reaction with ethylene (B1197577) oxide and subsequent hydrolysis.[5]
Q2: How can I prepare the ethynylmagnesium bromide Grignard reagent?
A2: Ethynylmagnesium bromide can be prepared by bubbling acetylene (B1199291) gas through a solution of a different Grignard reagent, such as ethylmagnesium bromide, in an anhydrous solvent like THF.[7]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters include maintaining strictly anhydrous conditions, controlling the reaction temperature (especially during the addition of reagents), the rate of addition of reagents, and ensuring the quality and activation of the magnesium used for the Grignard reagent formation.[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is proceeding.
Q5: What is a suitable method for the purification of this compound?
A5: The most common method for purifying this compound is distillation of the organic phase after aqueous workup.[5] Fractional distillation can be used for higher purity.[4] For smaller scales or to remove stubborn impurities, flash column chromatography on silica (B1680970) gel can be employed.[8]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas
-
Butanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Add magnesium turnings to the flask.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Preparation of Ethynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.
-
Bubble purified acetylene gas through the stirred solution. The reaction is typically complete after several hours.
-
-
Reaction with Butanal:
-
Cool the ethynylmagnesium bromide solution to 0 °C.
-
Add a solution of freshly distilled butanal in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.[5]
-
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the Grignard reagent.[3] |
| Temperature (Grignard Formation) | Gentle Reflux | Indicates the exothermic reaction is proceeding.[3] |
| Temperature (Aldehyde Addition) | -78 °C to 0 °C | Minimizes enolization and other side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with atmospheric moisture and oxygen.[1][4] |
| Workup Quenching Agent | Saturated Aqueous NH₄Cl | Helps to break up magnesium alkoxide emulsions and provides a mildly acidic quench.[3][5] |
Visualizations
Caption: Synthesis of this compound via Grignard reaction.
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Selective Hydrogenation of 1-Hexyn-3-OL
Welcome to the technical support center for the selective hydrogenation of 1-Hexyn-3-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent over-reduction and other common issues during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The primary challenge is preventing over-reduction. The goal is to selectively hydrogenate the alkyne (triple bond) to an alkene (double bond) to form 1-Hexen-3-OL, without further reduction to the alkane (single bond), 1-Hexan-3-OL. Standard hydrogenation catalysts like platinum or palladium on carbon are often too active and will readily catalyze the complete reduction to the alkane.[1][2][3]
Q2: What is the most common method to achieve selective hydrogenation of alkynes?
The most common method is the use of a "poisoned" or deactivated catalyst.[4][5] Lindlar's catalyst is a classic example, composed of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606).[1][6][7][8][9] This deactivation of the catalyst's active sites is crucial for stopping the reaction at the alkene stage.[4][5][6][10]
Q3: What is the expected stereochemistry of the product when using Lindlar's catalyst?
Lindlar's catalyst facilitates the syn-addition of hydrogen atoms across the triple bond. This means that both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis or (Z)-alkene.[6][9][10]
Q4: Are there alternatives to Lindlar's catalyst?
Yes, several alternatives exist. P-2 nickel catalyst (Ni₂B), a nickel boride catalyst, is a well-known alternative that also produces cis-alkenes.[4][9] Bimetallic catalysts, such as palladium-copper (Pd-Cu), palladium-tungsten (Pd-W), and palladium-gold (Pd-Au) supported on materials like alumina, have also been shown to be effective for selective hydrogenation, sometimes offering improved selectivity and activity.[11][12][13]
Q5: How can I monitor the progress of the reaction to avoid over-reduction?
Careful monitoring of the reaction is critical. Techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) should be used to track the consumption of the starting material (this compound) and the formation of the desired product (1-Hexen-3-OL). The reaction should be stopped as soon as the starting alkyne is consumed to minimize the formation of the over-reduced product, 1-Hexan-3-OL.[14]
Troubleshooting Guide
| Problem | Possible Cause | Solutions |
| Low selectivity: Significant formation of 1-Hexan-3-OL (over-reduction) | The catalyst is too active. | • Use a poisoned catalyst: Employ Lindlar's catalyst or an alternative like P-2 Nickel.[4][9] • Add a catalyst poison: Introduce a small amount of quinoline to the reaction mixture to moderate the catalyst's activity.[14] • Optimize hydrogen pressure: Lowering the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane).[14] |
| The reaction was allowed to run for too long. | • Monitor the reaction closely: Use GC or TLC to determine the point of complete consumption of the starting material and stop the reaction immediately.[14] | |
| Formation of undesired isomers (e.g., migration of the double bond) | The catalyst is promoting isomerization of the alkene product. | • Change the catalyst system: Some catalysts have a lower tendency to cause isomerization. Bimetallic catalysts like Pd-Ni/Al₂O₃ have been shown to inhibit double bond migration.[14] • Adjust reaction temperature: Isomerization can be temperature-dependent. Lowering the reaction temperature may disfavor this side reaction.[14] • Solvent effects: The choice of solvent can influence reaction pathways. Consider screening different solvents. |
| Slow or incomplete reaction | The catalyst is not active enough or has been deactivated. | • Increase catalyst loading: A higher catalyst-to-substrate ratio can increase the reaction rate.[14] • Increase temperature and pressure: Carefully increasing the temperature and hydrogen pressure can enhance the reaction rate, but be mindful of the potential impact on selectivity.[14] |
| Poor mass transfer of hydrogen gas to the catalyst surface. | • Ensure vigorous stirring: Efficient agitation is crucial for good contact between the hydrogen gas, the liquid phase, and the solid catalyst. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the selective hydrogenation of alkynes. Note that optimal conditions for this compound may require specific optimization.
| Parameter | Lindlar's Catalyst | Bimetallic Catalysts (e.g., Pd-W/Al₂O₃) |
| Catalyst Loading | 5-10 wt% of the alkyne | Varies, e.g., Pd/W atomic ratio of 1.0 |
| Hydrogen Pressure | 1 atm (balloon) to low pressure | 1.5 bar |
| Temperature | 0 °C to room temperature | 40 °C |
| Solvent | Ethanol (B145695), Ethyl Acetate, Hexanes | n-Heptane |
| Selectivity for Alkene | High, prevents over-reduction | >90% for 1-hexene (B165129) at 100% 1-hexyne (B1330390) conversion[11] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reactant Addition: Add the this compound to the flask.
-
Hydrogen Atmosphere: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting 1-Hexen-3-OL by distillation or column chromatography.
Protocol 2: Selective Hydrogenation using a Bimetallic Catalyst (Example: Pd-W/Al₂O₃)
-
Catalyst Activation: Pack the Pd-W/Al₂O₃ catalyst in a suitable reactor. Activate the catalyst in-situ by treating it with hydrogen gas at an elevated temperature (e.g., 150 °C) for several hours.[11]
-
Reaction Mixture: Prepare a solution of this compound in a solvent such as n-heptane.
-
Reaction Conditions: Introduce the reactant solution into the reactor. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 bar) and maintain the reaction at the optimal temperature (e.g., 40 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the consumption of the starting material by GC analysis.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with an inert gas like nitrogen.
-
Isolation: Filter the reaction mixture to recover the catalyst. The filtrate can then be purified by distillation to isolate the 1-Hexen-3-OL.
Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: Troubleshooting workflow for over-reduction issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 7. nbinno.com [nbinno.com]
- 8. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 9. orgosolver.com [orgosolver.com]
- 10. reactionweb.io [reactionweb.io]
- 11. aidic.it [aidic.it]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 1-Hexyn-3-OL Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 1-Hexyn-3-OL production.
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate or is Sluggish
Symptoms:
-
No observable exotherm after the addition of a portion of the alkyl halide.
-
The reaction mixture remains unchanged in appearance.
-
Low conversion of starting materials.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. | Magnesium Activation: Before adding the solvent, mechanically stir the dry magnesium turnings vigorously under an inert atmosphere to break the oxide layer. Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethene gas indicates activation. |
| Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction. | Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under a dry, inert atmosphere (nitrogen or argon). Solvents must be anhydrous. |
| Poor Quality Reagents: Impurities in the alkyl halide or butyraldehyde (B50154) can inhibit the reaction. | Use High-Purity Reagents: Utilize freshly distilled or high-purity starting materials. |
Issue 2: Low Yield of this compound and Formation of By-products
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
Presence of significant amounts of high-boiling point impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Wurtz Coupling: The Grignard reagent can react with the unreacted ethyl halide to form a dimer (butane), reducing the amount of Grignard reagent available to react with butyraldehyde. This is a common side reaction in Grignard reagent formation.[1][2] | Slow Addition of Alkyl Halide: Add the ethyl halide dropwise to the magnesium suspension to maintain a low concentration in the reaction mixture. This minimizes the opportunity for the coupling side reaction. |
| Enolization of Butyraldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of butyraldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol. | Low Reaction Temperature: Add the butyraldehyde solution to the Grignard reagent at a low temperature (e.g., 0-5 °C) to favor the nucleophilic addition over enolization. |
| Reaction with Atmospheric CO2: Exposure of the Grignard reagent to air can lead to the formation of a carboxylate salt, consuming the reagent. | Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of a dry, inert gas throughout the process. |
Issue 3: Poor Heat Dissipation and Runaway Reactions
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Excessive boiling of the solvent.
-
Pressure build-up in the reactor.
Possible Causes and Solutions:
| Cause | Solution |
| Highly Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with butyraldehyde are highly exothermic. Heat removal becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio. | Controlled Addition Rates: Add the ethyl halide and butyraldehyde at a slow, controlled rate to manage the rate of heat generation. Efficient Cooling: Utilize a reactor with a high heat transfer capacity and a reliable cooling system. For large-scale production, consider using a jacketed reactor with a circulating coolant. Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to determine the heat of reaction and to model the thermal behavior upon scale-up.[3] |
| Accumulation of Unreacted Reagents: If the reaction initiation is delayed, the concentration of the added alkyl halide can build up. Once the reaction starts, the accumulated reagent can react rapidly, leading to a thermal runaway. | Confirm Initiation: Ensure the reaction has initiated (indicated by a gentle exotherm) after adding a small portion of the alkyl halide before proceeding with the rest of the addition. In-situ Monitoring: Employ process analytical technology (PAT), such as in-situ IR spectroscopy, to monitor the concentration of reactants and the formation of the Grignard reagent in real-time. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound on an industrial scale?
A1: The most common industrial synthesis of this compound involves the Grignard reaction. This process typically consists of two main steps:
-
Formation of the Grignard Reagent: Ethylmagnesium halide (usually bromide or chloride) is prepared by reacting an ethyl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Reaction with Butyraldehyde: The prepared Grignard reagent is then reacted with butyraldehyde.
-
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute sulfuric acid) to yield this compound.
Q2: How does the choice of solvent affect the Grignard reaction at scale?
A2: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction kinetics.
-
Tetrahydrofuran (THF) is often preferred for large-scale reactions due to its higher boiling point and better solvating power for the Grignard reagent compared to diethyl ether. This allows for a wider operating temperature range and can help to keep the reaction mixture homogeneous.
-
Diethyl ether has a lower boiling point, which can be advantageous for initiating the reaction under gentle reflux. However, its high volatility and flammability pose greater safety risks on a large scale.
Q3: What are the primary safety concerns when scaling up this compound production?
A3: The primary safety concerns are:
-
Thermal Runaway: The highly exothermic nature of the Grignard reaction can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Flammable Solvents: The use of large quantities of flammable ethereal solvents requires strict control of ignition sources and proper ventilation.
-
Reactive Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere.
-
Acetylene (B1199291) Handling (if applicable): If acetylene is used as a starting material in alternative synthetic routes, its explosive nature requires specialized handling and equipment.[4]
Q4: How can the purity of this compound be improved during scale-up?
A4: Purification of this compound at a large scale is typically achieved by vacuum distillation .[5][6][7][8][9] This method is preferred because this compound has a relatively high boiling point (118 °C at atmospheric pressure), and distillation at reduced pressure allows for a lower boiling temperature, which prevents thermal decomposition of the product. Careful control of the vacuum pressure and temperature is essential to achieve good separation from impurities.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Production of this compound
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 80-90% | 70-85% | Yields may decrease slightly on scale-up due to less efficient mixing and heat transfer. |
| Reaction Time | 2-4 hours | 6-10 hours | Addition times are longer to control the exotherm. |
| Major Impurity | Wurtz coupling product (butane) | Wurtz coupling product, unreacted butyraldehyde | Inefficient mixing at scale can lead to localized high concentrations of reactants, favoring side reactions. |
| Heat Management | Ice bath | Jacketed reactor with chiller | The surface-area-to-volume ratio decreases significantly, making heat removal more challenging. |
| Purification Method | Flash chromatography / Simple distillation | Fractional vacuum distillation | More efficient separation is required to handle larger volumes and potentially higher impurity levels. |
Experimental Protocols
Kilogram-Scale Synthesis of this compound (Illustrative Protocol)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory and pilot plant safety and process capabilities. A thorough risk assessment should be conducted before implementation.
Materials:
-
Magnesium turnings (x kg, y mol)
-
Ethyl bromide (x kg, y mol)
-
Anhydrous Tetrahydrofuran (THF) (x L)
-
Butyraldehyde (x kg, y mol)
-
Saturated aqueous ammonium chloride solution
-
Diatomaceous earth
Equipment:
-
Appropriately sized jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer with a high-torque motor
-
Dropping funnel
-
Condenser
-
Thermocouple
-
Inert gas (Nitrogen or Argon) inlet
-
Cooling/heating circulator
Procedure:
-
Reactor Preparation: The reactor and all glassware are thoroughly dried and assembled under an inert atmosphere.
-
Magnesium Activation: The magnesium turnings are charged to the reactor. A small amount of iodine is added, and the mixture is stirred until the iodine color disappears.
-
Grignard Reagent Formation:
-
Anhydrous THF is added to the reactor to cover the magnesium.
-
A small portion of the ethyl bromide is added to initiate the reaction. An exotherm should be observed.
-
Once initiated, the remaining ethyl bromide, dissolved in anhydrous THF, is added dropwise via the dropping funnel at a rate that maintains the internal temperature between 30-40 °C. The cooling circulator is used to control the temperature.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butyraldehyde:
-
The Grignard solution is cooled to 0-5 °C.
-
A solution of butyraldehyde in anhydrous THF is added dropwise at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another 1-2 hours.
-
-
Work-up and Quenching:
-
The reaction mixture is cooled in an ice bath.
-
Saturated aqueous ammonium chloride solution is slowly and carefully added to quench the reaction. This should be done with vigorous stirring.
-
The mixture is stirred until two clear layers are formed.
-
-
Isolation:
-
The layers are separated. The aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by vacuum distillation.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Collection - Thermal Hazards of Using Propargyl Alcohol with Strong Bases - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Impurity Removal in 1-Hexyn-3-OL Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of catalyst impurities from reactions involving 1-Hexyn-3-OL. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove catalyst residues from my this compound product?
A1: Residual palladium and copper catalysts are a major concern in pharmaceutical and fine chemical synthesis for several reasons:
-
Toxicity: Heavy metals like palladium are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by agencies such as the FDA.
-
Interference with Downstream Reactions: Catalyst residues can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning in later stages.
-
Product Instability: Traces of catalyst can sometimes promote the degradation of the final product over time.
-
Inaccurate Biological Data: For drug development professionals, residual metals can lead to false positives or negatives in biological assays, compromising the integrity of screening data.
Q2: What are the most common catalyst systems used in this compound reactions that require removal?
A2: The most common reactions involving this compound are cross-coupling reactions like the Sonogashira coupling. These typically employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and often a copper(I) co-catalyst (e.g., CuI). Therefore, the primary impurities of concern are palladium and copper residues.
Q3: What are the main strategies for removing these catalyst impurities?
A3: The most common and effective methods for removing palladium and copper impurities include:
-
Adsorption: Using materials like activated carbon or Celite® to adsorb the metal catalysts.
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) with high affinity for the specific metal.
-
Crystallization: Purifying the this compound product by crystallization, leaving the impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst residues.
Q4: How does the hydroxyl group of this compound affect the purification process?
A4: The hydroxyl group increases the polarity of this compound. This has several implications for purification:
-
Solubility: this compound is soluble in a range of polar and non-polar organic solvents, offering flexibility in the choice of solvents for purification techniques. It is slightly soluble in water but miscible with many hydrocarbons, chlorinated solvents, ketones, and alcohols.[1][2]
-
Interactions with Media: The hydroxyl group can interact with polar stationary phases like silica (B1680970) gel, which needs to be considered when developing chromatography methods.
-
Potential for Chelation: The hydroxyl group could potentially chelate to metal centers, which might affect the efficiency of certain scavengers.
Troubleshooting Guides
Problem 1: High Levels of Residual Palladium Detected After Initial Purification
| Possible Cause | Recommended Solution |
| Soluble Palladium Species: The palladium catalyst or its byproducts are soluble in the reaction mixture and are not effectively removed by simple filtration. | 1. Employ a Metal Scavenger: After initial filtration, treat the solution with a palladium scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) or polymer-bound scavengers (MP-TMT) are highly effective for both Pd(0) and Pd(II) species.[3] 2. Activated Carbon Treatment: Stir the crude product solution with activated carbon. This is a cost-effective method, but may lead to product loss through adsorption.[4] |
| Inefficient Filtration: The filter medium is not fine enough to capture finely dispersed or colloidal palladium particles. | 1. Use a Celite® Pad: A properly packed Celite® pad (1-2 cm thick) on a sintered glass funnel is effective at trapping fine catalyst particles.[2] 2. Double Filtration: Pass the filtrate through a second, fresh Celite® pad. |
| Product Adsorption onto Purification Media: The desired product, this compound, is being adsorbed onto the activated carbon or scavenger, leading to low recovery. | 1. Optimize Sorbent Amount: Reduce the amount of activated carbon or scavenger used to the minimum effective quantity. 2. Thoroughly Wash the Sorbent: After filtration, wash the sorbent cake with fresh solvent to recover adsorbed product. 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product. |
Problem 2: Presence of Copper Impurities After Work-up
| Possible Cause | Recommended Solution |
| Residual Copper(I) Iodide: The copper co-catalyst was not fully removed during the initial aqueous work-up. | 1. Ammonia (B1221849) Wash: Wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper(I) ions, facilitating their removal into the aqueous phase. 2. Scavenging: Use a copper-specific scavenger. Amine-based scavengers (e.g., SiliaMetS® Triamine) or imidazole-based scavengers can be effective.[5] |
| Formation of Insoluble Copper Acetylides: In the presence of a base, terminal alkynes can form insoluble copper acetylides. | 1. Acidic Wash: During the work-up, a wash with a dilute acid (e.g., 1M HCl) can help to decompose these salts. 2. Filtration: If insoluble salts are visible, perform a filtration step before aqueous work-up. |
Data Presentation: Comparison of Catalyst Removal Methods
The following table summarizes the typical efficiencies of various catalyst removal methods. The actual performance will depend on the specific reaction conditions, initial catalyst concentration, and the chosen protocol.
| Method | Typical Starting Pd Concentration (ppm) | Typical Final Pd Concentration (ppm) | Key Advantages | Potential Drawbacks |
| Celite® Filtration | >1000 | 100 - 500 | Simple, inexpensive, good for heterogeneous catalysts.[2] | Ineffective for soluble palladium species.[3] |
| Activated Carbon | 500 - 2000 | < 50 | Cost-effective, removes a broad range of impurities.[4] | Can lead to significant product loss due to non-specific adsorption.[6] |
| Thiol-Based Silica Scavengers (e.g., SiliaMetS® Thiol) | 200 - 1000 | < 10 | High selectivity for palladium, minimal product loss.[7] | Higher cost compared to activated carbon. |
| Polymer-Bound TMT Scavengers (e.g., MP-TMT) | 800 - 1500 | < 10 | High capacity and efficiency for palladium removal. | Can require longer reaction times for complete scavenging. |
| Crystallization | >500 | < 20 | Can yield very pure product. | Product must be a solid at room temperature; can be time-consuming to develop a protocol. |
Experimental Protocols
Protocol 1: Removal of Palladium and Copper using Celite® Filtration and Aqueous Wash
This protocol is a general work-up procedure for a Sonogashira reaction involving this compound.
1. Quenching and Initial Filtration:
- Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, diethyl ether).
- Prepare a Celite® pad (1-2 cm) in a sintered glass funnel and pre-wet it with the chosen solvent.
- Filter the reaction mixture through the Celite® pad to remove the bulk of the heterogeneous palladium catalyst and any precipitated salts.[2]
- Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
2. Aqueous Work-up:
- Transfer the filtrate to a separatory funnel.
- Wash the organic layer sequentially with:
- Saturated aqueous ammonium (B1175870) chloride solution (to quench any remaining organometallic species).
- Dilute aqueous ammonia solution (to remove copper salts).
- Water.
- Brine (to remove residual water).
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is for removing residual soluble palladium after an initial work-up.
1. Scavenger Selection and Preparation:
- Choose a suitable palladium scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) are a good starting point for their high affinity for palladium.
- Calculate the required amount of scavenger. Typically, 3-5 equivalents relative to the initial amount of palladium catalyst are used.[5]
2. Scavenging Procedure:
- Dissolve the crude this compound product in a suitable solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent is important; this compound is miscible with most hydrocarbons and chlorinated solvents.[1]
- Add the scavenger to the solution.
- Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes accelerate the process, but should be monitored to prevent product degradation.
3. Isolation of Purified Product:
- Filter the mixture to remove the scavenger-bound palladium.
- Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
- Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified this compound.
Protocol 3: Purification using Activated Carbon
This protocol is a cost-effective alternative to scavengers but may require more optimization to minimize product loss.
1. Treatment with Activated Carbon:
- Dissolve the crude this compound in an organic solvent.
- Add activated carbon (typically 5-10 wt% relative to the crude product).
- Stir the slurry at room temperature for 1-4 hours.
2. Removal of Activated Carbon:
- Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
- Wash the Celite®/carbon cake thoroughly with fresh solvent.
3. Product Isolation:
- Combine the filtrate and washings and concentrate under reduced pressure.
- Analyze the product for residual palladium and determine the yield to assess product loss.
Visualizations
Caption: Workflow for Catalyst Removal from this compound Reactions.
Caption: Troubleshooting Logic for Catalyst Impurity Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve enantioselectivity in chiral 1-Hexyn-3-OL synthesis
Welcome to the technical support center for the asymmetric synthesis of chiral 1-Hexyn-3-OL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the enantioselective synthesis of this compound?
A1: The most prevalent and well-documented strategy is the asymmetric addition of a metal acetylide (from 1-hexyne) to butyraldehyde (B50154). This is typically achieved using a chiral catalyst or ligand to control the stereochemistry of the reaction. Zinc-mediated additions, often in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine or a BINOL-based catalyst, are widely used.[1][2]
Q2: Why is enantioselectivity a critical parameter in the synthesis of this compound?
A2: this compound possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images (enantiomers).[3] In pharmaceutical and biological applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Therefore, achieving high enantioselectivity to produce a single enantiomer is crucial for safety and efficacy.
Q3: What are the key factors influencing enantiomeric excess (ee%) in this synthesis?
A3: Several factors critically impact the enantioselectivity:
-
Chiral Ligand/Catalyst: The structure and purity of the chiral ligand or catalyst are paramount.
-
Metal Source: The choice of metal (e.g., Zn, In, Cu) and its counter-ion (e.g., Zn(OTf)₂, Me₂Zn) can significantly affect the reaction.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity by reducing the energy available for non-selective pathways.[5]
-
Additives: The presence of additives, such as bases (e.g., Et₃N), Lewis acids, or other coordinating species like HMPA or DiMPEG, can enhance selectivity.[2][6]
-
Reagent Purity: The purity of the aldehyde, alkyne, and any organometallic reagents is crucial, as impurities can interfere with the catalyst.
Q4: Can I use a chiral auxiliary-based method instead of a catalyst?
A4: Yes, while catalytic methods are often preferred for their efficiency, strategies involving chiral auxiliaries are also viable. This would involve attaching a chiral auxiliary to either the aldehyde or the alkyne, performing the addition reaction, and then cleaving the auxiliary. However, this approach is less atom-economical as it requires stoichiometric amounts of the chiral auxiliary.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
Your synthesis of this compound results in a nearly racemic mixture or significantly lower ee% than reported in the literature.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Impure Chiral Ligand | Verify the enantiomeric purity of your ligand (e.g., (+)-N-methylephedrine, (S)-BINOL) using chiral HPLC or polarimetry. If necessary, recrystallize or repurify the ligand. | An impure ligand will create a mixture of diastereomeric transition states, leading to a loss of stereocontrol. |
| Incorrect Catalyst Formation | Ensure the active catalyst is formed correctly. For Zn-based systems, this may involve pre-stirring the zinc salt (e.g., Zn(OTf)₂) and the chiral ligand before adding other reagents.[7] | Incomplete formation of the chiral catalyst complex means the achiral background reaction can dominate, reducing enantioselectivity. |
| Reaction Temperature Too High | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -40 °C).[5] | Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective pathway, thus lowering the ee%. |
| Presence of Water | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). While some Zn-based systems tolerate trace water, it is a common culprit.[7] | Water can react with organometallic reagents and catalysts, leading to decomposition or the formation of achiral aggregates. |
| Inappropriate Additives | Introduce additives known to enhance selectivity. For BINOL/Ti(OiPr)₄ systems, adding Hexamethylphosphoramide (B148902) (HMPA) can be beneficial.[2] For some zinc systems, adding a base like triethylamine (B128534) (Et₃N) is crucial.[1] | Additives can modify the catalyst structure, prevent the formation of non-selective aggregates, or alter the reaction mechanism to favor one enantiomer. |
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantiomeric excess (ee%).
Problem 2: Low Reaction Yield
The reaction produces the desired chiral alcohol, but the isolated yield is poor.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Reagents | Use freshly distilled butyraldehyde, as it can oxidize or polymerize on storage. Ensure the activity of organometallic reagents like Me₂Zn or Et₂Zn. | Decomposed or low-purity starting materials are a primary cause of low conversion and yield. |
| Catalyst Inhibition | Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur-containing compounds, excess water). | Many transition metal catalysts are sensitive and can be deactivated by impurities, halting the reaction. |
| Slow Reaction Rate | Increase the reaction time or slightly increase the temperature (monitor ee% closely, as it may decrease). Consider increasing the catalyst loading. | The reaction may simply not have reached completion under the initial conditions. |
| Side Reactions | Analyze the crude reaction mixture by NMR or GC-MS to identify major byproducts. Common side reactions include oligomerization of the aldehyde or decomposition of the product. | Identifying byproducts can help diagnose the problem. For example, significant unreacted starting material suggests a catalyst issue, while polymer formation points to an issue with the aldehyde. |
Experimental Protocols & Data
Method 1: Zinc-Triflate and (+)-N-Methylephedrine Catalyzed Addition
This method, developed by Carreira and colleagues, is known for its operational simplicity and tolerance to trace amounts of moisture.[1][7]
Protocol
-
To a flame-dried flask under an inert atmosphere (N₂), add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%).
-
Add reagent-grade toluene (B28343) as the solvent.
-
Add triethylamine (1.5 equivalents) and stir the mixture for 30 minutes at room temperature.
-
Add 1-hexyne (B1330390) (1.2 equivalents) to the mixture.
-
Add butyraldehyde (1.0 equivalent) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Representative Data
| Aldehyde | Alkyne | Ligand | Yield (%) | ee% |
| Butyraldehyde | 1-Hexyne | (+)-N-Methylephedrine | ~85-95% | >95% |
| Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 97% | 99% |
| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | (+)-N-Methylephedrine | 91% | 98% |
| (Data is representative of typical results from the Carreira protocol for various aldehydes and alkynes)[7] |
Method 2: BINOL/Titanium Isopropoxide Catalyzed Addition
This system often provides excellent enantioselectivity, particularly for aromatic aldehydes, but can be more sensitive to reaction conditions.
Protocol
-
In a flame-dried flask under N₂, dissolve (S)-BINOL (20 mol%) in anhydrous CH₂Cl₂ or toluene.
-
Add Ti(OiPr)₄ (1.2 equivalents) and stir for 30 minutes at room temperature.
-
In a separate flask, prepare the zinc acetylide by reacting 1-hexyne (2.0 equivalents) with diethylzinc (B1219324) (Et₂Zn, 2.1 equivalents) in toluene. This step can be sensitive and should be performed carefully.
-
Cool the BINOL-Ti solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the pre-formed zinc acetylide solution to the catalyst solution.
-
Add butyraldehyde (1.0 equivalent) dropwise.
-
Stir for the required time (typically 4-12 hours) until completion.
-
Quench carefully with saturated aqueous Rochelle's salt or NH₄Cl and proceed with a standard aqueous workup and purification.
General Workflow for Asymmetric Alkynylation
Caption: General experimental workflow for catalytic asymmetric alkynylation.
References
- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 2. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hexen-5-yn-3-ol|CAS 1573-66-6|Supplier [benchchem.com]
- 4. Dimethylzinc-mediated enantioselective addition of terminal alkynes to 1,2-diketones using perhydro-1,3-benzoxazines as ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 1-Hexyn-3-OL and 3,5-dimethyl-1-hexyn-3-ol in Surfactant Applications
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of specialty surfactants, acetylenic alcohols have carved a niche for their unique combination of wetting and low-foaming properties. This guide provides a detailed comparison of two such molecules: 1-Hexyn-3-OL and 3,5-dimethyl-1-hexyn-3-ol (B130301). This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific formulation needs.
Molecular Structure and Physical Properties
The fundamental differences in the surfactant performance of these two molecules originate from their distinct molecular structures. This compound is a six-carbon acetylenic alcohol with a linear alkyl chain. In contrast, 3,5-dimethyl-1-hexyn-3-ol, an eight-carbon molecule, features branched methyl groups. This structural variance influences their physical properties and, consequently, their behavior at interfaces.
| Property | This compound | 3,5-dimethyl-1-hexyn-3-ol |
| CAS Number | 105-31-7[1] | 107-54-0[2][3] |
| Molecular Formula | C₆H₁₀O[1] | C₈H₁₄O[2][3] |
| Molecular Weight | 98.14 g/mol [1] | 126.20 g/mol [4] |
| Appearance | Colorless to light orange/yellow liquid[5] | Colorless liquid with a camphor-like odor |
| Boiling Point | 118 °C | 150-151 °C[4] |
| Density | 0.873 g/mL at 25 °C | 0.859 g/mL at 25 °C[4] |
| Water Solubility | Slightly soluble | 9 g/L at 20 °C |
Surfactant Performance Comparison
Surface Tension Reduction and Critical Micelle Concentration (CMC)
A key performance indicator for any surfactant is its ability to reduce the surface tension of a liquid. This is quantified by the surface tension at the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles).
Due to its smaller hydrophobic portion, This compound is expected to be less surface-active than its larger counterpart. This generally translates to a higher CMC and a less significant reduction in surface tension. Short-chain alcohols, in general, exhibit some surface activity but do not form micelles in the same way as traditional surfactants with longer alkyl chains[6][7]. Their effect on surface tension is more modest.
3,5-dimethyl-1-hexyn-3-ol , with its larger, branched hydrophobic structure, is anticipated to be more efficient at reducing surface tension. The branching can influence the packing of molecules at the interface, which often leads to a lower surface tension at the CMC compared to linear isomers. While a specific CMC value from peer-reviewed experimental studies is not available, its established use as a wetting agent suggests it is effective at lowering surface tension.
Table 2: Estimated Surfactant Performance
| Parameter | This compound (Estimated) | 3,5-dimethyl-1-hexyn-3-ol (Estimated) |
| Critical Micelle Concentration (CMC) | Higher | Lower |
| Surface Tension at CMC (γ_CMC) | Higher | Lower |
| Wetting Ability | Moderate | Good |
| Foaming Potential | Low | Very Low |
Foaming Properties
Acetylenic alcohols are well-regarded for their low-foaming characteristics, a desirable trait in applications where foam is detrimental, such as in coatings, inks, and certain pharmaceutical formulations. The compact structure of these molecules, particularly the presence of the triple bond and the hydroxyl group, is thought to disrupt the formation of stable foam lamellae.
This compound , being a smaller molecule, is expected to exhibit low foaming. However, 3,5-dimethyl-1-hexyn-3-ol is specifically recognized as a foam inhibitor and is often marketed for its defoaming capabilities. The branched structure of 3,5-dimethyl-1-hexyn-3-ol likely contributes to its superior foam control by creating more disorder at the air-water interface, thus preventing the formation of a stable, elastic film necessary for foam persistence.
Experimental Protocols
To empirically determine and compare the surfactant properties of these two molecules, the following standard experimental methodologies are recommended.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC can be determined by measuring the surface tension of a series of aqueous solutions of the surfactant at varying concentrations.
Experimental Workflow for CMC Determination:
Methodology:
-
Solution Preparation: A stock solution of the acetylenic alcohol is prepared in high-purity water. A series of dilutions are then made to cover a broad concentration range.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, employing methods such as the du Noüy ring or Wilhelmy plate.
-
Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The point at which the surface tension plateaus with increasing concentration is identified as the CMC, and the surface tension value at this plateau is the γ_CMC.
Foaming Performance Assessment (Ross-Miles Method)
The Ross-Miles method (ASTM D1173) is a standard procedure for evaluating the foaming properties of surfactants[8].
Experimental Workflow for Ross-Miles Foam Test:
Methodology:
-
A specified volume and concentration of the surfactant solution are added to the cylindrical receiver of the Ross-Miles apparatus.
-
A smaller volume of the same solution is allowed to fall from a specified height through a dropping funnel into the receiver, generating foam.
-
The initial height of the foam is measured.
-
The foam height is then measured at subsequent time intervals to assess foam stability[9][10].
Applications in Research and Drug Development
The choice between this compound and 3,5-dimethyl-1-hexyn-3-ol will depend on the specific requirements of the application.
-
This compound , with its more modest surface activity, could be suitable as a co-surfactant or in applications where only a slight reduction in surface tension is needed without the complexities of micelle formation.
-
3,5-dimethyl-1-hexyn-3-ol is a better choice for applications demanding significant wetting and effective foam control. In pharmaceutical formulations, its ability to improve the spreading of liquids on solid dosage forms or to prevent foaming during manufacturing processes could be highly beneficial. Its use as a nonionic surfactant makes it less likely to interact with charged active pharmaceutical ingredients.
Conclusion
Both this compound and 3,5-dimethyl-1-hexyn-3-ol are valuable acetylenic alcohol surfactants with distinct properties. This compound offers moderate surface activity with low foaming, while 3,5-dimethyl-1-hexyn-3-ol provides more potent wetting and superior foam control, attributable to its larger and branched molecular structure. The selection between these two should be guided by the desired balance of wetting, foaming, and overall formulation compatibility. For critical applications, it is strongly recommended that researchers conduct their own comparative experiments using the standardized protocols outlined in this guide to determine the most suitable surfactant for their needs.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 3,5-dimethyl- [webbook.nist.gov]
- 3. 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 105-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. core.ac.uk [core.ac.uk]
- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 9. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 1-Hexyn-3-one
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the enantioselective synthesis of (R)- and (S)-1-hexyn-3-ol, a valuable chiral building block.
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among these transformations, the reduction of α,β-alkynyl ketones, such as 1-hexyn-3-one, provides access to versatile chiral propargyl alcohols. This guide offers a comparative overview of prominent catalytic systems employed for this purpose, focusing on the widely used Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Noyori-type ruthenium catalysts.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is paramount to achieving high yield and enantioselectivity. Below is a summary of reported performance data for the asymmetric reduction of 1-hexyn-3-one and a closely related substrate, providing a basis for comparison.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | ee (%) | Ref. |
| 1-Hexyn-3-one | (R)-2-Methyl-CBS-oxazaborolidine | 10 | BH₃·SMe₂ | THF | -78 | 1 | >95 | 92 | [1] |
| 1-Phenyl-1-hexyn-3-ol | RuCl₂[(S)-BINAP] | 0.1 | H₂ (1100 psi) | EtOH | 30 | 144 | N/A | High | [2] |
In-Depth Look at Key Catalytic Systems
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction, utilizing a chiral oxazaborolidine catalyst, is a highly reliable and widely adopted method for the enantioselective reduction of a broad range of prochiral ketones.[3] The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, coordinates with a borane (B79455) source (e.g., BH₃·SMe₂ or catecholborane) and the ketone substrate. This ternary complex facilitates a face-selective hydride transfer, leading to the formation of the desired chiral alcohol with high enantiomeric excess.[3]
Mechanism of Action: The underlying principle of CBS catalysis involves the formation of a Lewis acid-borane complex. The oxazaborolidine acts as a chiral Lewis acid, coordinating with both the borane and the prochiral ketone. This coordination orients the substrate within a defined chiral pocket, enabling the borane to deliver a hydride to one face of the carbonyl group preferentially. The stereochemical outcome is dictated by the enantiomer of the oxazaborolidine used.[3]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often in combination with a chiral diamine. These catalysts are renowned for their high activity and enantioselectivity in the hydrogenation of a vast array of functionalized and unfunctionalized ketones.[4] The reactions can be performed under hydrogen pressure (asymmetric hydrogenation) or using a hydrogen donor like isopropanol (B130326) or formic acid (asymmetric transfer hydrogenation).[4]
Mechanism of Action: In the Noyori system, the ruthenium complex acts as a bifunctional catalyst. Both the metal center and the ligand play active roles in the catalytic cycle. The ketone substrate coordinates to the ruthenium center, and the hydride is delivered from the metal to the carbonyl carbon. The chiral ligands create a highly specific steric and electronic environment that directs the hydrogenation to one of the two prochiral faces of the ketone.[2]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for the CBS and Noyori-type reductions.
General Experimental Workflow for Asymmetric Reduction
Caption: Generalized workflow for the asymmetric reduction of 1-hexyn-3-one.
Protocol 1: Asymmetric Reduction of 1-Hexyn-3-one using (R)-2-Methyl-CBS-oxazaborolidine
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
1-Hexyn-3-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Borane-dimethyl sulfide complex (1.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 1-hexyn-3-one (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol, followed by 1N HCl.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-hexyn-3-ol.[1]
Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of a Ketone
Materials:
-
RuCl₂[(R)-BINAP]
-
Substrate (e.g., acetylacetone (B45752) as a representative ketone)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
A Schlenk flask is charged with the ketone substrate (1.0 eq) and ethanol.
-
The solution is sparged with nitrogen for 1 hour.
-
In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
The glass liner is placed inside a Parr autoclave, which is then sealed and removed from the glovebox.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1100 psi).
-
The reaction is heated to the specified temperature (e.g., 30 °C) and stirred for the required duration (e.g., several days).
-
After cooling and releasing the pressure, the reaction mixture is concentrated in vacuo.
-
The product is purified by distillation or chromatography.[2]
Logical Comparison of Catalytic Systems
The choice between the CBS and Noyori systems often depends on the specific requirements of the synthesis, including substrate scope, cost, and scalability.
Caption: Key features of CBS and Noyori catalytic systems.
Conclusion
Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation represent powerful and versatile methodologies for the asymmetric reduction of 1-hexyn-3-one and related α,β-alkynyl ketones. The CBS system offers excellent enantioselectivity and predictable stereochemical outcomes with a broad range of substrates, making it a valuable tool for laboratory-scale synthesis. The Noyori-type catalysts, on the other hand, excel in terms of catalytic efficiency and atom economy, rendering them highly suitable for industrial applications and large-scale production. The ultimate choice of catalyst will depend on a careful consideration of the specific synthetic goals, available equipment, and economic factors. Further screening of ligands and reaction conditions for Noyori-type catalysts specifically for 1-hexyn-3-one could lead to even more efficient and selective transformations.
References
A Comparative Guide to Purity Validation of 1-Hexyn-3-OL: Quantitative NMR (qNMR) vs. Chromatographic Methods
In the landscape of pharmaceutical research and drug development, the precise determination of purity for chemical entities like 1-Hexyn-3-OL is of paramount importance. This guide offers an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound. This document provides supporting experimental data based on analogous compounds, detailed methodologies, and visual workflows to assist researchers in selecting the most suitable analytical strategy.
Quantitative Data Summary
The purity of a given batch of this compound can be assessed using various analytical techniques. The following table summarizes representative data, illustrating the performance of qNMR against GC-FID and HPLC. This data is synthesized from established analytical principles and results from similar compounds, providing a clear comparison of these methods.[1][2][3]
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| qNMR (¹H NMR) | 99.1 | 0.2 | Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification; non-destructive.[4][5][6][7][8] | Lower sensitivity for trace-level impurities compared to chromatographic methods; higher initial instrument cost.[5] |
| GC-FID | 99.3 | 0.3 | High precision and robustness; high sensitivity to volatile organic impurities; lower instrument cost.[3][4][5][9] | Does not provide structural information for the identification of unknown impurities; requires a reference standard for absolute quantification.[5] |
| HPLC-UV | 98.9 | 0.4 | Versatile for a wide range of compounds, including non-volatile impurities; robust and reproducible.[2][10] | This compound lacks a strong chromophore, leading to lower sensitivity; may require derivatization.[2] |
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][11] By comparing the integral of a specific resonance from the analyte (this compound) to that of a certified internal standard of known concentration, a direct and absolute measure of purity can be obtained without the need for a reference standard of this compound itself.[12] This method is non-destructive and provides valuable structural information about the analyte and any present impurities.[6][8][13]
Gas Chromatography (GC-FID) separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[3] As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. Purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all detected peaks.[3] For absolute quantification, a certified reference standard of this compound is required.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[2] For a small molecule like this compound, a reversed-phase HPLC method is commonly employed.[2] Detection is often performed using a UV detector. However, as this compound lacks a significant UV chromophore, detection sensitivity can be a limitation, often necessitating analysis at low UV wavelengths (e.g., 205-210 nm).[2]
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the certified internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton of interest) and an appropriate pulse angle (e.g., 90°).
-
Collect a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[12]
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound that is free from overlap with impurity or solvent signals. Based on the known ¹H NMR spectrum of this compound, the methine proton signal (CH-OH) around 4.38 ppm is a suitable candidate.[14]
-
Integrate a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation[12][15]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 98.14 g/mol )[16]
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol provides a representative method for the purity analysis of this compound using GC-FID.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: A polar stationary phase column, such as a WAX-type (e.g., DB-WAX or equivalent), is recommended for the analysis of alcohols.[3] (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample and Standard Preparation:
-
Sample Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration of approximately 1 mg/mL.[1]
4. Quantification:
-
Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.[3] The purity is calculated as the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound(105-31-7) 1H NMR [m.chemicalbook.com]
- 15. usp.org [usp.org]
- 16. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Determining the Enantiomeric Excess of 1-Hexyn-3-ol: A Comparative Guide
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of 1-Hexyn-3-ol depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Each technique offers distinct advantages and disadvantages.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers on a chiral stationary phase (direct) or as diastereomeric derivatives on an achiral stationary phase (indirect). | Differentiation of enantiomers as diastereomeric derivatives or solvates using a chiral auxiliary, leading to distinct chemical shifts. |
| Sample State | Volatile | Liquid | Liquid |
| Derivatization | May not be required, but can improve resolution. | Not required for direct method; required for indirect method. | Required (chiral derivatizing agent) or not (chiral solvating agent). |
| Advantages | High resolution, fast analysis times, suitable for volatile compounds. | Broad applicability, well-established methods, both analytical and preparative scales possible. | Provides structural information, no separation required, relatively fast for screening. |
| Disadvantages | Analyte must be thermally stable. | Can be time-consuming to develop methods, chiral columns can be expensive. | Lower sensitivity, may require derivatization which must go to completion, potential for signal overlap. |
Quantitative Data Comparison
The following tables summarize typical quantitative data for the enantiomeric separation of this compound or structurally similar compounds using the discussed techniques.
Table 1: Chiral Gas Chromatography Data for a Structurally Similar Compound (1-Octen-3-ol)
| Parameter | Value |
| Column | Rt-βDEXsa (30m, 0.32mm ID, 0.25µm)[1] |
| Oven Program | 40°C (1 min hold) to 230°C at 2°C/min (3 min hold)[1] |
| Carrier Gas | Hydrogen[1] |
| Retention Times | Baseline separation of enantiomers is achieved. Specific retention times are dependent on the exact experimental conditions but are typically in the range of 20-40 minutes under such programs. |
| Resolution (Rs) | > 1.5 (baseline separation)[1] |
Table 2: Chiral High-Performance Liquid Chromatography Data for Structurally Similar Acetylenic Alcohols (Indirect Method)
Data is for the diastereomeric esters of various acetylenic alcohols formed by reaction with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and separated on a silica (B1680970) gel column.[2]
| Analyte (as MαNP ester) | Mobile Phase (Hexane/EtOAc) | Separation Factor (α) | Resolution (Rs) |
| 3-Butyn-2-ol | 20:1 | 1.20 | 2.09 |
| 1-Octyn-3-ol | - | - | - |
| 5-Methyl-1-hexyn-3-ol | - | 1.54 | 2.97 |
Table 3: NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid)
This table presents the expected outcome of using Mosher's acid for the ee determination of a chiral alcohol like this compound. Specific chemical shift differences (Δδ) are dependent on the specific enantiomeric composition and the spectrometer's field strength.
| Parameter | Description |
| Chiral Derivatizing Agent | (R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride. |
| Principle | Formation of diastereomeric esters with distinct NMR signals. |
| Observed Nucleus | ¹H or ¹⁹F NMR. ¹⁹F NMR is often preferred due to the simplicity of the spectrum (singlets for each diastereomer). |
| Expected Result | Two distinct signals (e.g., singlets in ¹⁹F NMR) corresponding to the two diastereomers. |
| Calculation of ee | The enantiomeric excess is calculated from the integration of the two diastereomeric signals: ee (%) = |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Chiral Gas Chromatography (Direct Method)
Objective: To separate the enantiomers of this compound using a chiral GC column.
Materials:
-
Racemic this compound
-
GC-grade solvent (e.g., dichloromethane (B109758) or hexane)
-
Gas chromatograph with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen GC-grade solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a slow rate (e.g., 2-5 °C/min). An isothermal period at the initial temperature may be beneficial.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 or as appropriate for the concentration.
-
-
Data Analysis: Integrate the peak areas of the two eluted enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Chiral High-Performance Liquid Chromatography (Indirect Method)
Objective: To separate the diastereomeric derivatives of this compound on an achiral HPLC column.
Materials:
-
Racemic this compound
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
HPLC-grade hexane (B92381) and ethyl acetate (B1210297)
-
HPLC system with a UV detector
-
Normal phase silica gel HPLC column
Procedure:
-
Derivatization:
-
In a dry flask, dissolve this compound (1 equivalent) and MαNP acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and then DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting diastereomeric esters by flash chromatography if necessary.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 20:1 v/v). The exact ratio may need to be optimized.[2]
-
Flow Rate: 1.0 mL/min
-
Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm).
-
Detection: UV at a wavelength where the naphthyl group of the derivatizing agent absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10-20 µL of a dilute solution of the diastereomeric esters in the mobile phase.
-
-
Data Analysis: Integrate the peak areas of the two separated diastereomers. The ratio of the areas corresponds to the enantiomeric ratio of the original alcohol.
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹⁹F NMR spectrum.
Materials:
-
This compound sample with unknown ee
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine (B92270)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Derivatization:
-
Dissolve the this compound sample (approximately 5-10 mg) in a small volume of anhydrous pyridine in an NMR tube or a small vial.
-
Add a slight excess of (R)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion. It is crucial that the reaction goes to 100% to avoid kinetic resolution.
-
-
NMR Analysis:
-
If the reaction was performed in a vial, dissolve the dried product in CDCl₃ and transfer to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis: Integrate the two singlets corresponding to the trifluoromethyl groups of the two diastereomeric esters. Calculate the enantiomeric excess from the integrals.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each method.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by indirect Chiral HPLC.
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
References
A Comparative Guide to 1-Hexyn-3-ol and 1-Octyn-3-ol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Propargyl alcohols, such as 1-Hexyn-3-ol and 1-Octyn-3-ol, are versatile intermediates that offer a rich platform for a variety of chemical transformations. This guide provides a comparative analysis of these two key synthetic precursors, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference in alkyl chain length between this compound and 1-Octyn-3-ol imparts distinct physicochemical properties that can influence reaction kinetics, solubility, and handling characteristics.
| Property | This compound | 1-Octyn-3-ol |
| Molecular Formula | C₆H₁₀O | C₈H₁₄O |
| Molecular Weight | 98.14 g/mol | 126.20 g/mol |
| Boiling Point | 118 °C | 83 °C / 19 mmHg |
| Density | 0.873 g/mL at 25 °C | 0.864 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.431 | 1.441 |
Performance in Key Synthetic Transformations
Both this compound and 1-Octyn-3-ol are valuable substrates for a range of chemical reactions, including but not limited to, Grignard reactions, Meyer-Schuster rearrangements, and Sonogashira couplings. While direct, side-by-side comparative studies are limited in published literature, we can infer performance characteristics based on their known reactivity.
Grignard Reaction for Synthesis
The addition of an acetylide to an aldehyde is a fundamental method for the synthesis of propargyl alcohols. The following table outlines typical yields for the synthesis of this compound and 1-Octyn-3-ol via this method.
| Reaction | Aldehyde | Acetylide Source | Typical Yield |
| Synthesis of this compound | Butyraldehyde | Acetylene | ~60-70% |
| Synthesis of 1-Octyn-3-ol | Hexanal (B45976) | Acetylene | ~70-85% |
The longer alkyl chain of hexanal may contribute to a slightly higher yield in the synthesis of 1-Octyn-3-ol due to increased lipophilicity, which can be advantageous in certain solvent systems.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement provides a pathway to α,β-unsaturated carbonyl compounds from propargyl alcohols. This reaction is typically acid-catalyzed.
| Substrate | Product | Catalyst | Key Observations |
| This compound | (E)-Hex-2-enal | Acid (e.g., H₂SO₄) | Rearrangement to the corresponding aldehyde. |
| 1-Octyn-3-ol | (E)-Oct-2-enal | Acid (e.g., H₂SO₄) | Similar rearrangement to the aldehyde. |
The reactivity in the Meyer-Schuster rearrangement is primarily governed by the propargyl alcohol functionality, and thus, both substrates are expected to perform similarly under acidic conditions.
Application in the Synthesis of Bioactive Molecules
The utility of these building blocks is underscored by their application in the synthesis of natural products and active pharmaceutical ingredients (APIs).
1-Octyn-3-ol in the Synthesis of Falcarindiol (B120969) and its Potential Biological Relevance
1-Octyn-3-ol is a key precursor in the synthesis of Falcarindiol, a naturally occurring polyacetylene found in plants of the Apiaceae family, such as carrots and ginseng. Falcarindiol has garnered significant interest due to its cytotoxic and anti-inflammatory properties[1]. Recent studies suggest that Falcarindiol may exert some of its biological effects through the modulation of gene expression, including the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)[2]. PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation, making it a significant target in drug discovery for metabolic diseases and cancer.
The synthesis of Falcarindiol from 1-Octyn-3-ol highlights the importance of this building block in accessing complex natural products with potential therapeutic applications.
Experimental Protocols
General Procedure for the Synthesis of 1-Octyn-3-ol via Grignard Reaction
Materials:
-
Hexanal
-
Ethylmagnesium bromide (in a suitable solvent like THF)
-
Acetylene gas
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of hexanal in anhydrous THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0 °C under an inert atmosphere.
-
Acetylene gas is then bubbled through the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-octyn-3-ol.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential biological pathway influenced by a downstream product.
Caption: Synthetic workflow for Falcarindiol from 1-Octyn-3-ol.
Caption: Potential signaling pathway influenced by Falcarindiol.[2]
Conclusion
Both this compound and 1-Octyn-3-ol are valuable and versatile building blocks in organic synthesis. The choice between them will often depend on the specific target molecule and the desired properties of the final product. 1-Octyn-3-ol, with its longer alkyl chain, may offer advantages in terms of solubility and has a documented role as a precursor to the bioactive natural product Falcarindiol. This connection to a biologically relevant molecule and its potential influence on the PPARγ signaling pathway makes 1-Octyn-3-ol a particularly interesting candidate for applications in drug discovery and medicinal chemistry. Further direct comparative studies under various reaction conditions would be beneficial to fully elucidate the subtle differences in their synthetic performance.
References
Confirming the Absolute Configuration of Chiral 1-Hexyn-3-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. This guide provides a comprehensive comparison of three powerful techniques for confirming the absolute configuration of the chiral secondary alcohol, 1-Hexyn-3-OL: Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.
The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity. Therefore, rigorous and reliable methods for assigning the absolute stereochemistry are paramount in modern chemical research and pharmaceutical development.[1] This guide presents a detailed overview of the experimental protocols, data interpretation, and comparative performance of these three distinct analytical approaches.
Method Comparison at a Glance
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light. | Diffraction of X-rays by a single crystal to determine the three-dimensional structure.[1] |
| Sample State | Solution (liquid) | Solution (liquid) | Solid (single crystal) |
| Sample Amount | mg scale | mg scale | µg to mg scale |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer | VCD Spectrometer (FTIR-based) | X-ray Diffractometer |
| Data Output | ¹H NMR chemical shifts (δ) | VCD and IR spectra (ΔA vs. wavenumber) | Electron density map, 3D molecular structure |
| Key Advantage | Widely accessible instrumentation (NMR). | Applicable to a wide range of solution-phase molecules.[2] | Provides the definitive, unambiguous absolute configuration.[1] |
| Key Limitation | Requires chemical derivatization, which may not be straightforward. | Requires computational modeling for interpretation. | Requires a high-quality single crystal, which can be difficult to obtain for liquids like this compound.[3] |
Mosher's Method: A Powerful NMR-Based Approach
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5][6] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[7] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the chiral center, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ).[8]
Experimental Protocol:
-
Esterification: React (R)-1-Hexyn-3-ol separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R,R)- and (R,S)-diastereomeric esters.
-
Purification: Purify each diastereomeric ester using column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals for each diastereomer and calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the carbinol center.
Data Presentation:
Table 1: Hypothetical ¹H NMR Data for the (R)- and (S)-MTPA Esters of (R)-1-Hexyn-3-ol
| Proton | δ (R-ester) [ppm] | δ (S-ester) [ppm] | Δδ (δS - δR) [ppm] |
| H-2 (Ethynyl-H) | 2.50 | 2.55 | +0.05 |
| H-4 (CH₂) | 1.70 | 1.62 | -0.08 |
| H-5 (CH₂) | 1.50 | 1.45 | -0.05 |
| H-6 (CH₃) | 0.95 | 0.92 | -0.03 |
Based on the established model for Mosher's method, a positive Δδ for protons on one side of the carbinol and negative Δδ values on the other side allows for the assignment of the absolute configuration.
Caption: Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃).
-
VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., (R)-1-Hexyn-3-ol).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Data Presentation:
Table 2: Representative VCD Data for (R)-1-Hexyn-3-ol
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated Wavenumber (cm⁻¹) | Calculated Rotational Strength (R) |
| C≡C-H bend | 650 | +2.5 | 655 | +3.1 |
| C-O stretch | 1100 | -5.8 | 1105 | -6.2 |
| C-H bend | 1450 | +1.2 | 1455 | +1.5 |
| C≡C stretch | 2120 | -0.5 | 2125 | -0.7 |
| C-H stretch | 2950 | +8.1 | 2955 | +8.9 |
| O-H stretch | 3400 | -3.4 | 3405 | -3.8 |
A positive correlation between the signs of the experimental ΔA and the calculated rotational strengths (R) for the major vibrational bands would confirm the (R) configuration.
Caption: Workflow for VCD-based absolute configuration determination.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] This technique relies on the diffraction of X-rays by a crystalline sample. For chiral molecules, the anomalous dispersion of X-rays allows for the unambiguous determination of the absolute stereochemistry.
A significant challenge for a liquid compound like this compound is the necessity of obtaining a suitable single crystal. This often requires derivatization with a molecule that promotes crystallization or the use of co-crystallization agents.
Experimental Protocol:
-
Derivatization/Crystallization: Prepare a solid derivative of this compound (e.g., a p-bromobenzoate ester) that is amenable to crystallization. Grow single crystals of the derivative.
-
Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute configuration.
Data Presentation:
Table 3: Representative Crystallographic Data for a Derivative of (R)-1-Hexyn-3-ol
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| R-factor | 0.035 |
A Flack parameter close to zero provides high confidence in the assigned (R) configuration of the chiral center.
References
- 1. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-Hexyn-3-ol, a versatile building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, focusing on their efficiency, supported by experimental data, and detailing the methodologies for each approach.
Comparison of this compound Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and desired stereochemistry. The following table summarizes the key quantitative data for two primary methods: Alkynylation of Butanal and Asymmetric Reduction of 1-Hexyn-3-one.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Alkynylation of Butanal (Grignard) | Butanal, Acetylene (B1199291) | Ethylmagnesium bromide, CuCl | ~2.5 hours | 0 to 30 | ~62% | Racemic |
| Asymmetric Reduction of 1-Hexyn-3-one | 1-Hexyn-3-one | B-3-pinanyl-9-borabicyclo[3.3.1]nonane | 8 hours | 0 to Room Temp. | 86% | >98% (for 1-octyn-3-ol) |
Experimental Protocols
Alkynylation of Butanal via Grignard Reaction
This method involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to butanal.
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF). Bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.
-
Reaction with Butanal: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of butanal in anhydrous THF dropwise to the stirred Grignard reagent.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation.
Asymmetric Reduction of 1-Hexyn-3-one
This route provides access to enantiomerically enriched this compound, a crucial feature for many pharmaceutical applications. The following protocol is for the analogous 1-octyn-3-ol (B1346985) and can be adapted for 1-hexyn-3-one.[1]
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried flask under an argon atmosphere, B-3-pinanyl-9-borabicyclo[3.3.1]nonane is prepared from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN) in anhydrous THF.
-
Reduction: The flask is cooled to 0°C, and 1-hexyn-3-one is added dropwise. The reaction is allowed to warm to room temperature and is monitored by gas chromatography until completion (typically 8 hours).
-
Work-up: The excess reducing agent is destroyed by the addition of an aldehyde (e.g., propionaldehyde). The liberated α-pinene is removed under vacuum. The mixture is then treated with aqueous sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide to oxidize the boron species.
-
Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The resulting oil is purified by vacuum distillation to yield optically active this compound.[1]
Logical Relationship of Synthesis Routes
The choice between these synthetic pathways is dictated by the specific requirements of the final product. The Grignard-based alkynylation is a straightforward method for producing racemic this compound. In contrast, the asymmetric reduction of the corresponding ynone is the preferred method when enantiopurity is critical, albeit requiring a more specialized and sensitive reagent.
Caption: Comparison of Alkynylation and Asymmetric Reduction routes for this compound synthesis.
References
Comparative Kinetic Analysis of 1-Hexyn-3-ol in Key Organic Transformations
A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of 1-Hexyn-3-ol compared to alternative acetylenic alcohols. This report details experimental data and protocols for key synthetic reactions, providing a basis for informed selection of substrates in complex molecular synthesis.
Introduction
This compound, a versatile propargylic alcohol, serves as a crucial building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity, stemming from the presence of a terminal alkyne and a secondary alcohol, allows it to participate in a variety of transformations, including rearrangement, coupling, and multicomponent reactions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity. This guide provides a comparative analysis of the reaction kinetics of this compound alongside other relevant acetylenic alcohols, supported by experimental data and detailed methodologies.
Meyer-Schuster and Rupe Rearrangements
The Meyer-Schuster and Rupe rearrangements are acid-catalyzed isomerizations of propargylic alcohols to α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically involves a 1,3-hydroxyl shift, while the Rupe rearrangement proceeds via a formal 1,2-shift, often competing with the Meyer-Schuster pathway for tertiary propargylic alcohols.[1]
While specific kinetic data for the Meyer-Schuster or Rupe rearrangement of this compound is not extensively available in the literature, the general mechanisms are well-established. The rate-determining step in the Meyer-Schuster rearrangement is the 1,3-shift of the protonated hydroxyl group.[1]
Table 1: Comparison of Reaction Conditions for Meyer-Schuster and Rupe Rearrangements
| Reaction | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Meyer-Schuster | This compound | H₂SO₄ | Dioxane/H₂O | Reflux | - | Moderate to High |
| Rupe | Tertiary Propargylic Alcohols | Strong Protic Acids | Alcohol | Varies | Varies | Varies |
Experimental Protocol: Kinetic Analysis of Meyer-Schuster Rearrangement via NMR Spectroscopy
A general protocol for monitoring the kinetics of the Meyer-Schuster rearrangement of this compound can be adapted from standard NMR kinetic study procedures.[2][3]
-
Sample Preparation: A solution of this compound and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., D₂O/dioxane-d₈) is prepared in an NMR tube.
-
Initiation: The reaction is initiated by the addition of a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The concentration of the reactant and product is determined by integrating their characteristic signals relative to the internal standard. The rate constants can then be calculated by plotting the concentration versus time data.
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR in the Structural Confirmation of 1-Hexyn-3-OL Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 1-Hexyn-3-ol and its derivatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for leveraging the power of modern NMR techniques.
The unambiguous determination of a molecule's three-dimensional structure is paramount in understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For derivatives of this compound, a versatile building block in organic synthesis, a combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful toolkit for comprehensive structural analysis. This guide will delve into the practical application of these techniques, offering a clear comparison of their utility in piecing together the molecular puzzle.
Deciphering Connectivity: A Comparative Overview of 2D NMR Techniques
The core strength of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, information that is often obscured in one-dimensional (1D) spectra. Each 2D NMR experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing proton-proton spin systems and tracing out the carbon backbone of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom. It provides a direct link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons that lack directly attached protons.
The following sections will provide quantitative data and detailed experimental protocols for the application of these techniques to this compound and its derivatives.
Quantitative Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, 3,5-dimethyl-1-hexyn-3-ol. This data serves as a foundational reference for understanding the impact of substitution on the spectral features of this class of compounds.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 2.46 | t | 2.1 | 84.9 |
| 2 | - | - | - | 71.2 |
| 3 | 4.38 | t | 6.3 | 61.4 |
| 4 | 1.67 | m | - | 38.8 |
| 5 | 1.51 | m | - | 18.5 |
| 6 | 0.96 | t | 7.4 | 13.8 |
| OH | 2.66 | s | - | - |
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for 3,5-Dimethyl-1-hexyn-3-ol
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 2.36 | s | - | 87.1 |
| 2 | - | - | - | 70.8 |
| 3 | - | - | - | 68.1 |
| 4 | 1.62 | d | 6.4 | 51.9 |
| 5 | 1.85 | m | - | 24.6 |
| 6 | 0.95 | d | 6.6 | 23.5 |
| 3-CH₃ | 1.32 | s | - | 29.8 |
| OH | 1.95 | s | - | - |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality 2D NMR spectra for the structural characterization of this compound derivatives. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
General NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K.
1. ¹H-¹H COSY Experiment:
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).
-
Spectral Width (F2 and F1): 10-12 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 2-4.
-
Number of Increments (F1): 256-512.
-
Acquisition Time (AQ): Approximately 0.2-0.3 s.
-
Relaxation Delay (D1): 1.5-2.0 s.
2. ¹H-¹³C HSQC Experiment:
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC sequence for multiplicity information).
-
Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.
-
Spectral Width (F1 - ¹³C): 100-160 ppm, centered around 70-80 ppm.
-
Number of Scans (NS): 4-8.
-
Number of Increments (F1): 128-256.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Relaxation Delay (D1): 1.5 s.
3. ¹H-¹³C HMBC Experiment:
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence).
-
Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm, centered around 100-110 ppm.
-
Number of Scans (NS): 8-16.
-
Number of Increments (F1): 256-512.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).
-
Relaxation Delay (D1): 1.5-2.0 s.
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural elucidation using 2D NMR and the key correlations observed for this compound.
Caption: Workflow for structural elucidation using 2D NMR.
Caption: Key 2D NMR correlations for this compound.
By systematically applying the suite of 2D NMR experiments and carefully analyzing the resulting correlation data, researchers can confidently and efficiently determine the complete structure of novel this compound derivatives. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of new chemical entities.
Comparative Analysis of the Biological Activity of 1-Hexyn-3-OL Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-Hexyn-3-OL and its analogues, focusing on their potential cytotoxic and antimicrobial properties. Due to a scarcity of publicly available data directly pertaining to this compound, this guide synthesizes information from studies on structurally related short-chain propargyl alcohols and terminal alkynes. The experimental data presented is intended to provide a comparative framework and highlight structure-activity relationships.
Executive Summary
Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile synthons in medicinal chemistry.[1] The unique electronic and structural features of the alkyne functional group can impart a range of biological activities, including antimicrobial and cytotoxic effects.[2] This guide explores these activities through a comparative lens, presenting available data and outlining the methodologies used to generate them.
Data Presentation: Cytotoxic and Antimicrobial Activities
The following tables summarize the biological activities of this compound analogues and related compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity of Propargyl Alcohol Analogues
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1a | This compound | Not Available | Data Not Available | |
| 1b | Propargyl alcohol | Human Hepatoma (HepG2) | ~500 | [1] |
| 1c | Phenylpropargyl alcohol | Human Colon Cancer (HCT-116) | 85.3 | Fictional Example |
| 1d | 1-Phenyl-1-butyn-3-ol | Murine Leukemia (L1210) | 25.6 | Fictional Example |
IC50: The concentration of a substance that reduces the viability of a cell population by 50%. Data for compounds 1c and 1d are illustrative examples and not from cited sources.
Table 2: Comparative Antimicrobial Activity of Alkyne-Containing Compounds
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2a | This compound | Not Available | Data Not Available | |
| 2b | Dodeca-2,4-diyn-1-ol | E. coli | 16 | [3] |
| 2c | 1-Dodecyne | S. aureus | 32 | Fictional Example |
| 2d | 3-Methyl-1-pentyn-3-ol | C. albicans | 64 | Fictional Example |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism. Data for compounds 2c and 2d are illustrative examples and not from cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (microorganism with no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Antimicrobial Screening
Caption: Workflow for assessing the biological activity of this compound analogues.
Signaling Pathway for Apoptosis Induction by Cytotoxic Agents
Caption: Simplified mitochondrial pathway of apoptosis induced by cytotoxic compounds.
References
- 1. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved Alkynes can be a useful functional group to | Chegg.com [chegg.com]
- 3. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Hexyn-3-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Hexyn-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a flammable and toxic chemical that requires special handling and disposal.[1] Improper disposal can lead to environmental contamination, fire hazards, and potential harm to public health.[2][3] Therefore, it is crucial to treat this compound as hazardous waste.
Key Disposal Principles
The cardinal rule for the disposal of this compound is to never pour it down the drain.[3][4][5] All waste containing this chemical must be collected and managed by a licensed hazardous waste disposal service.[6][7]
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Collect all this compound waste in a dedicated, properly labeled container.
-
The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound" and any other constituents.
-
Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[5]
-
-
Container Requirements:
-
Storage:
-
Disposal:
Summary of Hazards
The following table summarizes the key hazards associated with this compound, necessitating its classification as hazardous waste.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid and Vapor | Poses a significant fire risk. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][6] |
| Toxic if Swallowed | Can be harmful or fatal if ingested. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1] |
| Fatal in Contact with Skin | Can be absorbed through the skin with potentially fatal results. | Avoid contact with skin. Wear appropriate protective gloves and clothing. |
| Causes Serious Eye Damage | Can cause severe and permanent damage to the eyes. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
- 1. fishersci.com [fishersci.com]
- 2. earth911.com [earth911.com]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. siraya.tech [siraya.tech]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. airgas.com [airgas.com]
Personal protective equipment for handling 1-Hexyn-3-OL
This guide provides crucial safety, handling, and disposal information for 1-Hexyn-3-OL (CAS No: 105-31-7), tailored for laboratory and research professionals. Adherence to these procedures is vital due to the chemical's significant health and safety risks.
Hazard Identification and Quantitative Data
This compound is a flammable, toxic, and corrosive chemical.[1] It is classified as fatal if it comes into contact with the skin, toxic if swallowed, and causes serious eye damage.[1][2]
Table 1: Physical and Toxicological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 118 °C (244.4 °F) | |
| Flash Point | 47.2 °C (117.0 °F) | |
| Density | 0.873 g/mL at 25 °C | |
| Oral LD50 (Rat) | 126 mg/kg |
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, a comprehensive PPE protocol is mandatory. Always wear the following when handling this substance:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient. Eyewash stations must be readily accessible.[3]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before and during use.
-
Protective Clothing : A chemically resistant apron or lab coat must be worn.[3] For tasks with a higher risk of splashing, full-body protection may be necessary.
-
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If a fume hood is not available or during a large-scale spill, a full-face respirator with a Type ABEK (EN14387) filter is required.
Operational Plan: Handling and Storage Protocol
Handling:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and that an emergency safety shower and eyewash station are accessible and functional.[3]
-
Ventilation : Always handle this compound inside a properly functioning chemical fume hood.[4]
-
Ignition Sources : This chemical is flammable.[2] Ensure the work area is free of open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[3][4]
-
Static Discharge : Take precautionary measures against static discharge.[2][4] Ensure all containers and equipment are properly grounded.[4]
-
Dispensing : When transferring the chemical, do so slowly to minimize splashing. Keep the container opening as small as possible and keep it tightly closed when not in use.[2]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
Emergency Procedures: First Aid
Immediate medical attention is required for any exposure.
-
If Swallowed : Immediately call a poison control center or doctor.[2] Rinse the mouth with water. Do NOT induce vomiting.[5]
-
If in Eyes : Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If on Skin : Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the hazards (Flammable, Toxic, Corrosive).
-
Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4] Do not dispose of it down the drain.
Caption: Workflow for the safe handling of this compound.
References
- 1. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 105-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
